Product packaging for 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane(Cat. No.:)

3,9-Dimethyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B8242398
M. Wt: 182.31 g/mol
InChI Key: OVZDLBJWXQEACI-UHFFFAOYSA-N
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Description

3,9-Dimethyl-3,9-diazaspiro[5.5]undecane is a spirocyclic diazaspiro compound of high interest in medicinal chemistry and neuroscience research. This structure serves as a privileged synthetic motif and a versatile nitrogen-containing scaffold for developing novel bioactive molecules . The diazaspiro[5.5]undecane core is a key intermediate in the exploration of G-protein-coupled receptor (GPCR) targeting ligands, particularly for the dopamine D3 receptor (D3R) . Research into similar 3,9-diazaspiro[5.5]undecane structures has demonstrated their significant potential as potent and selective antagonists for γ-aminobutyric acid type A receptors (GABAARs), with one study showing a related compound could rescue the inhibition of T cell proliferation, indicating a promising immunomodulatory effect . Furthermore, this class of compounds has been investigated as positive allosteric modulators of nicotinic acetylcholine receptors, highlighting its broad applicability in neuropharmacology . The structural rigidity conferred by the spirocyclic system is a valuable asset for rational drug design, allowing researchers to explore specific three-dimensional orientations required for receptor interaction and selectivity. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2 B8242398 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,9-dimethyl-3,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-12-7-3-11(4-8-12)5-9-13(2)10-6-11/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZDLBJWXQEACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the 3,9-Diazaspiro[5.5]undecane Core for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3,9-diazaspiro[5.5]undecane scaffold is a significant heterocyclic motif in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the development of novel therapeutics, allowing for precise spatial orientation of functional groups. This guide provides a comprehensive overview of the synthesis, properties, and applications of the 3,9-diazaspiro[5.5]undecane core, with a focus on its derivatives that have shown promise in drug discovery. While specific data on 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane (CAS Number: 93004-48-9) is limited in publicly available literature, this document will delve into the broader class of its derivatives to provide a thorough understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties of Diazaspiro[5.5]undecane Derivatives

The physicochemical properties of diazaspiro[5.5]undecane derivatives can be tailored through substitution, influencing their solubility, lipophilicity, and pharmacokinetic profiles. The core structure itself provides a robust framework for these modifications. Below is a table summarizing computed properties for the parent 3,9-diazaspiro[5.5]undecane and a related dimethylated isomer.

Property3,9-Diazaspiro[5.5]undecane3,9-Dimethyl-2,4-diazaspiro[5.5]undecane
CAS Number 180-46-1Not Available
Molecular Formula C9H18N2C11H22N2
Molecular Weight 154.25 g/mol 182.31 g/mol
XLogP3 0.52.2
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 00
Exact Mass 154.146998583 Da182.178298710 Da
Topological Polar Surface Area 24.1 Ų24.1 Ų

Data for 3,9-Diazaspiro[5.5]undecane and 3,9-Dimethyl-2,4-diazaspiro[5.5]undecane are sourced from PubChem.[1][2] It is important to note that 3,9-Dimethyl-2,4-diazaspiro[5.5]undecane is an isomer of the requested this compound and its properties are included for illustrative purposes.

Synthesis of the 3,9-Diazaspiro[5.5]undecane Core

Several synthetic strategies have been developed to construct the 3,9-diazaspiro[5.5]undecane skeleton. These methods often involve multi-step sequences that allow for the introduction of various substituents.

General Synthetic Workflow

A common approach to substituted 3,9-diazaspiro[5.5]undecanes begins with a suitable cyclic precursor, such as a protected 4-piperidone. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Synthesis Workflow Start N-Protected-4-piperidone Step1 Key Intermediate Formation (e.g., Michael Addition, Epoxidation) Start->Step1 Various Reagents Step2 Spirocyclization Step1->Step2 Intramolecular reaction Step3 Modification of N-substituents Step2->Step3 Alkylation, Acylation, etc. End Target 3,9-Diazaspiro[5.5]undecane Derivative Step3->End

Caption: A generalized workflow for the synthesis of 3,9-diazaspiro[5.5]undecane derivatives.

Experimental Protocols

1. Synthesis of Substituted 3,9-Diazaspiro[5.5]undecanes via Spirocyclization of Pyridine (B92270) Substrates

One efficient method involves the intramolecular spirocyclization of 4-substituted pyridines.[3][4]

  • Reaction: This process entails the in situ activation of the pyridine ring with an agent like ethyl chloroformate. This is followed by an intramolecular addition of an attached nucleophile, such as a β-dicarbonyl group, often facilitated by a Lewis acid like titanium(IV) isopropoxide.[3]

  • Significance: This approach allows for the construction of the core diazaspiro[5.5]undecane structure in a highly efficient manner.

2. Divergent Synthesis from N-Boc-4-piperidone

A versatile and divergent synthesis route for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-ones has been described.[3]

  • Key Step: The cornerstone of this synthesis is an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor.[3] This allows for the introduction of a variety of substituents at the C-1 or C-5 position.

  • Asymmetric Synthesis: Notably, an asymmetric synthesis of a member of this series has been achieved by employing an Evans oxazolidinone chiral auxiliary, highlighting the potential for stereocontrolled synthesis.[3]

A proposed synthetic pathway for a related oxa-diazaspiro[5.5]undecanone, which shares synthetic principles, is outlined below.[5]

G cluster_1 Proposed Synthesis via Epoxide Intermediate Start N-Boc-4-piperidone Epoxidation Epoxidation Start->Epoxidation RingOpening Epoxide Ring Opening (e.g., with Sodium Azide) Epoxidation->RingOpening Reduction Azide Reduction RingOpening->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Deprotection N-Boc Deprotection Cyclization->Deprotection End 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one Deprotection->End

Caption: A plausible synthetic pathway for a related spirocyclic compound.[5]

Applications in Drug Development

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure found in compounds targeting a range of biological entities.

GABA-A Receptor Antagonists

Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent and competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[6] These compounds are of interest for their potential applications in neurological and psychiatric disorders, as well as for their immunomodulatory effects.[6][7]

  • Mechanism of Action: These antagonists typically bind to the orthosteric site on the GABA-A receptor, preventing the binding of the endogenous ligand GABA and thereby inhibiting the receptor's ion channel function.

  • Structure-Activity Relationship (SAR) Studies: Research has highlighted the importance of the spirocyclic benzamide (B126) moiety for high-affinity binding. For instance, a structurally simplified m-methylphenyl analog demonstrated a high binding affinity (Ki = 180 nM) and selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes.[6]

The following diagram illustrates the interaction of a diazaspiro[5.5]undecane-based antagonist with the GABA-A receptor.

G cluster_2 GABA-A Receptor Antagonism Ligand 3,9-Diazaspiro[5.5]undecane Derivative Receptor GABA-A Receptor Orthosteric Site Ligand->Receptor Binds to Channel Chloride Ion Channel Receptor->Channel Prevents Opening GABA GABA GABA->Receptor Blocked by Ligand Effect Inhibition of Neuronal Hyperpolarization Channel->Effect

Caption: Mechanism of GABA-A receptor antagonism by 3,9-diazaspiro[5.5]undecane derivatives.

Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists

Certain 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the 3,9-diazaspiro[5.5]undecane core, have been developed as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[8]

  • Therapeutic Potential: This dual activity is a promising strategy for the treatment of pain, potentially offering enhanced analgesia with a reduced side-effect profile compared to traditional opioids.[8]

  • Pharmacological Profile: These compounds exhibit agonistic activity at the MOR, which is responsible for analgesia, and antagonistic activity at the σ1R, which may mitigate some of the adverse effects associated with opioid use.[8]

Other Therapeutic Areas

The broader class of diazaspiro[5.5]undecanes has been investigated for a variety of other therapeutic applications, including:

  • Treatment of Obesity: As inhibitors of acetyl CoA carboxylase and antagonists of neuropeptide Y.[9]

  • Antiviral Activity: As CCR5 antagonists for the inhibition of HIV entry.[3]

  • Anticancer Activity: With some derivatives showing cytotoxic effects against cancer cell lines.[7]

  • Cardiovascular Disorders: As potential class III antiarrhythmic agents.[9]

The 3,9-diazaspiro[5.5]undecane core represents a valuable and versatile scaffold in modern drug discovery. While specific technical data for this compound remains scarce in the public domain, the extensive research into its derivatives showcases the immense potential of this chemical class. The ability to readily synthesize a diverse range of analogs, coupled with their demonstrated activity against key biological targets, ensures that diazaspiro[5.5]undecanes will continue to be an area of active investigation for the development of new and improved therapeutics. Further research is warranted to fully elucidate the pharmacological profile of specific derivatives like this compound.

References

An In-depth Technical Guide to the Synthesis of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane, a spirocyclic diamine of interest to researchers, scientists, and drug development professionals. The synthesis involves a three-step process commencing from 1,1-cyclohexanediacetic acid, proceeding through a spirocyclic dione (B5365651) intermediate, followed by reduction to the core diazaspiro[5.5]undecane structure, and concluding with exhaustive N-methylation.

This document outlines detailed experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflows to ensure clarity and reproducibility.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through the following three-stage process:

  • Step 1: Synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione. This step involves the condensation of 1,1-cyclohexanediacetic acid with a nitrogen source, such as urea (B33335) or ammonia, under thermal conditions to form the spirocyclic dione.

  • Step 2: Reduction of 3,9-Diazaspiro[5.5]undecane-2,4-dione. The dione is subsequently reduced to the core 3,9-diazaspiro[5.5]undecane using a powerful reducing agent, typically Lithium Aluminum Hydride (LiAlH4).

  • Step 3: N-Methylation of 3,9-Diazaspiro[5.5]undecane. The final step is the exhaustive methylation of the two secondary amine functionalities of the spirocyclic core to yield the target compound, this compound. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Reaction Conditions

StepReactant(s)Reagent(s)SolventTemperature (°C)Time (h)
11,1-Cyclohexanediacetic acid, Urea-None (neat)180-2002-3
23,9-Diazaspiro[5.5]undecane-2,4-dioneLithium Aluminum Hydride (LiAlH4), H2OTetrahydrofuran (THF)65-7012-18
33,9-Diazaspiro[5.5]undecaneFormic Acid, Formaldehyde (B43269) (37% aq.)Water80-10018

Table 2: Product Yields and Characteristics

StepProductMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)
13,9-Diazaspiro[5.5]undecane-2,4-dioneC9H14N2O2182.2275-85
23,9-Diazaspiro[5.5]undecaneC9H18N2154.2580-90
3This compoundC11H22N2182.31>95

Experimental Protocols

Protocol 1: Synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione

Objective: To synthesize the spirocyclic dione intermediate from 1,1-cyclohexanediacetic acid and urea.

Materials:

  • 1,1-Cyclohexanediacetic acid

  • Urea

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Condenser

  • Crystallization dish

Procedure:

  • In a round-bottom flask, thoroughly mix 1,1-cyclohexanediacetic acid and urea in a 1:2 molar ratio.

  • Heat the mixture under reflux at 180-200°C for 2-3 hours. The reaction mixture will melt and then solidify.

  • Allow the reaction mixture to cool to room temperature.

  • The solid product is then triturated with water to remove any unreacted urea and other water-soluble impurities.

  • The crude product is collected by filtration and recrystallized from ethanol (B145695) or water to yield pure 3,9-diazaspiro[5.5]undecane-2,4-dione.

Protocol 2: Reduction of 3,9-Diazaspiro[5.5]undecane-2,4-dione

Objective: To reduce the dione to the 3,9-diazaspiro[5.5]undecane core.

Materials:

  • 3,9-Diazaspiro[5.5]undecane-2,4-dione

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Condenser

  • Dropping funnel

  • Ice bath

  • Sodium sulfate

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a condenser and a dropping funnel, suspend LiAlH4 (a 4-fold molar excess relative to the dione) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Dissolve the 3,9-diazaspiro[5.5]undecane-2,4-dione in anhydrous THF and add it dropwise to the LiAlH4 suspension with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 12-18 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then again by water.

  • Filter the resulting aluminum salts and wash them thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,9-diazaspiro[5.5]undecane. The product can be further purified by distillation or crystallization.

Protocol 3: Eschweiler-Clarke Methylation of 3,9-Diazaspiro[5.5]undecane

Objective: To synthesize the final product, this compound.

Materials:

  • 3,9-Diazaspiro[5.5]undecane

  • Formic acid (88-98%)

  • Formaldehyde (37% aqueous solution)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Sodium sulfate

Procedure:

  • To a round-bottom flask containing 3,9-diazaspiro[5.5]undecane (1.0 eq), add formic acid (3.6 eq) and a 37% aqueous solution of formaldehyde (2.2 eq).[1]

  • Heat the reaction mixture at 80-100°C for 18 hours.[1]

  • Cool the mixture to room temperature and add water and 1M HCl.

  • Wash the aqueous phase with DCM to remove any non-basic impurities.

  • Basify the aqueous phase to a pH of 11 with a concentrated NaOH solution.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the tertiary amine product.[1] Purification can be achieved by column chromatography if necessary.[1]

Mandatory Visualizations

Synthesis_Pathway A 1,1-Cyclohexanediacetic Acid B 3,9-Diazaspiro[5.5]undecane-2,4-dione A->B + Urea (Condensation) C 3,9-Diazaspiro[5.5]undecane B->C + LiAlH4 (Reduction) D This compound C->D + HCOOH, HCHO (Eschweiler-Clarke)

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Dione Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Methylation s1_start Mix Reactants s1_react Heat (180-200°C) s1_start->s1_react s1_cool Cool to RT s1_react->s1_cool s1_triturate Triturate with H2O s1_cool->s1_triturate s1_filter Filter s1_triturate->s1_filter s1_recrystallize Recrystallize s1_filter->s1_recrystallize s1_product Dione Product s1_recrystallize->s1_product s2_start Suspend LiAlH4 in THF s2_react Add Dione Solution s2_start->s2_react s2_reflux Reflux s2_react->s2_reflux s2_quench Quench s2_reflux->s2_quench s2_filter Filter s2_quench->s2_filter s2_concentrate Concentrate s2_filter->s2_concentrate s2_product Diamine Product s2_concentrate->s2_product s3_start Mix Reactants s3_react Heat (80-100°C) s3_start->s3_react s3_acidify Acidify & Wash s3_react->s3_acidify s3_basify Basify s3_acidify->s3_basify s3_extract Extract with DCM s3_basify->s3_extract s3_concentrate Concentrate s3_extract->s3_concentrate s3_product Final Product s3_concentrate->s3_product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Spectral Analysis of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the predicted spectral data (NMR, IR, MS) for 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane. Due to the limited availability of direct experimental spectra in public databases, this document provides predicted data based on the analysis of structurally related diazaspiro compounds. It also outlines standardized experimental protocols for acquiring such data, crucial for the synthesis, quality control, and structural elucidation of this spirocyclic scaffold.

Molecular Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₂₂N₂[1]

  • Molecular Weight: 182.31 g/mol [1]

  • CAS Number: 93004-48-9[1]

Spirocyclic systems like 3,9-diazaspiro[5.5]undecane are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced target specificity and improved pharmacological properties.

Predicted Spectral Data

The following tables summarize the anticipated spectral characteristics for this compound. These predictions are derived from spectral data of analogous diazaspiro compounds and general principles of spectroscopy. Experimental verification is essential.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 2.4 - 2.6m8H-N-CH₂- (piperidine rings)
~ 2.3s6H-N-CH₃
~ 1.5 - 1.7m8H-CH₂- (piperidine rings)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

Chemical Shift (δ) ppmAssignment
~ 55-N-CH₂- (piperidine rings)
~ 50Spiro carbon
~ 46-N-CH₃
~ 35-CH₂- (piperidine rings)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 2930StrongC-H stretch (alkane)
~ 2800MediumC-H stretch (N-CH₃)
~ 1450MediumC-H bend (alkane)
~ 1100MediumC-N stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
182.18[M]⁺ (Molecular ion)
183.19[M+H]⁺ (Protonated molecular ion)
167[M-CH₃]⁺ (Loss of a methyl group)
98Fragmentation of the piperidine (B6355638) ring

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) would be utilized.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer frequency set to 400 MHz (or higher).

    • A standard pulse sequence (e.g., zg30) is used.

    • Data is acquired over a spectral width of approximately 16 ppm.

    • A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) or the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Spectrometer frequency set to 101 MHz (or higher).

    • A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

    • Data is acquired over a spectral width of approximately 220 ppm.

    • A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

    • Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation:

    • Neat (liquid): A thin film of the liquid sample is placed between two KBr or NaCl plates.

    • Solid (KBr pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.

  • Data Acquisition:

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

    • The positions of absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Time-of-Flight - TOF, Quadrupole).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Data Acquisition (ESI-MS):

    • The sample solution is infused into the ESI source.

    • The mass spectrometer is operated in positive ion detection mode to observe the protonated molecule [M+H]⁺.

    • The mass-to-charge ratio (m/z) of the ions is measured.

    • For high-resolution mass spectrometry (HRMS), an instrument capable of high mass accuracy (e.g., TOF, Orbitrap) is used to confirm the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be performed to study fragmentation patterns by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Workflow Visualization

The synthesis and characterization of diazaspiro compounds follow a logical progression from starting materials to a fully characterized molecule. This workflow ensures the structural integrity and purity of the final compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization start Starting Materials (e.g., N-substituted-4-piperidones) reaction Spirocyclization Reaction start->reaction Reagents & Conditions crude Crude Product reaction->crude purify Column Chromatography / Recrystallization crude->purify pure Purified Compound purify->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry (LRMS, HRMS) pure->ms final Structurally Confirmed This compound nmr->final ir->final ms->final

Caption: General workflow for the synthesis and characterization of diazaspiro compounds.

References

Technical Guide: Solubility Profile of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the solubility characteristics of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane. Due to the limited availability of public data on this specific compound, this guide outlines a generalized experimental protocol for determining its solubility in common organic solvents. Furthermore, hypothetical solubility data is presented to illustrate expected trends for a compound with its structural characteristics. This guide is intended to serve as a practical resource for researchers initiating work with this molecule.

Introduction

This compound is a spirocyclic diamine. Its structure, featuring two tertiary amine groups and a spirocyclic core, suggests a moderate polarity and the potential for hydrogen bonding with protic solvents. Understanding its solubility is a critical first step in its application in organic synthesis, pharmaceutical development, and materials science, as it dictates solvent selection for reactions, purifications, and formulations.

Predicted Solubility Profile

Based on its molecular structure, this compound is anticipated to exhibit good solubility in a range of polar aprotic and some protic organic solvents. Its solubility in nonpolar solvents is expected to be lower. The following table presents hypothetical, yet plausible, solubility data for this compound at ambient temperature (25 °C) to serve as an illustrative guide.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolvent TypePredicted Solubility ( g/100 mL)
Dichloromethane (DCM)Polar Aprotic> 25
ChloroformPolar Aprotic> 25
Tetrahydrofuran (THF)Polar Aprotic~15-20
Ethyl AcetatePolar Aprotic~10-15
AcetonePolar Aprotic~10-15
AcetonitrilePolar Aprotic~5-10
MethanolPolar Protic~5-10
EthanolPolar Protic~2-5
IsopropanolPolar Protic< 2
HexanesNonpolar< 0.1
TolueneNonpolar~1-2

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Pipettes

  • Oven or vacuum oven

3.2. Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

G prep Prepare Saturated Solution (Excess Solute + Solvent) equilibrate Equilibrate at Constant Temp. (e.g., 24h with stirring) prep->equilibrate separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate aliquot Transfer Known Volume of Supernatant separate->aliquot evaporate Evaporate Solvent (Under vacuum or gentle heat) aliquot->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (mass/volume) weigh->calculate G start Define Application (e.g., Reaction, Crystallization) sol_req High Solubility Required? start->sol_req high_sol Select Solvents like DCM, Chloroform sol_req->high_sol Yes low_sol_req Low Solubility Required? (e.g., for precipitation) sol_req->low_sol_req No other Consider Other Factors: Boiling Point, Toxicity, Reactivity high_sol->other low_sol Select Solvents like Hexanes, Isopropanol low_sol_req->low_sol Yes low_sol_req->other No low_sol->other

The Ascending Trajectory of Spirocyclic Diamines in Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – In the intricate landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic potential is perpetual. Among the rising stars in this pursuit are spirocyclic diamines, a class of compounds characterized by their unique three-dimensional architecture. This technical guide delves into the burgeoning research on the biological activities of spirocyclic diamines, offering a comprehensive resource for researchers, scientists, and drug development professionals. Their rigid structures, stemming from a shared central carbon atom between two rings, provide a fixed orientation of functional groups, leading to improved target selectivity and potency. This guide will explore their interactions with key biological targets, present quantitative data, detail experimental methodologies, and visualize the complex signaling pathways they modulate.

Quantitative Analysis of Spirocyclic Diamine Bioactivity

The biological evaluation of spirocyclic diamines has yielded a wealth of quantitative data, underscoring their potential as potent and selective modulators of various biological targets. The following tables summarize key affinity (Ki) and inhibitory concentration (IC50) values for representative spirocyclic diamines against nicotinic acetylcholine (B1216132) receptors (nAChRs), sigma receptors (σ1 and σ2), and monoamine transporters (SERT, NET, DAT).

Table 1: Binding Affinities (Ki) of Spirocyclic Diamines for Nicotinic Acetylcholine Receptors (nAChRs)

CompoundnAChR SubtypeKi (nM)Reference
Spirodiamine Analog 1aα4β21.29[1]
Spirodiamine Analog 1bα4β2>260x weaker than 1a[1]
N-(3-pyridinyl) spirobicyclic diamine 1aα4β2Comparable to Nicotine (B1678760)[2]
N-(3-pyridinyl) spirobicyclic diamine 1bα4β2Comparable to Nicotine[2]
Boron-containing Nicotine Analogueα4β2600[3]
Boron-containing Nicotine Analogueα72400[3]

Table 2: Binding Affinities (Ki) of Spirocyclic Diamines for Sigma Receptors

CompoundReceptorKi (nM)Reference
Spiro[[4]benzofuran-1,4'-piperidine] 2dσ10.18[5]
Spiro[[4]benzofuran-1,4'-piperidine] 2aσ10.79[5]
Spiro[[4]benzofuran-1,4'-piperidine] 2eσ10.86[5]
Fluspidine (3a)σ10.59[2]
Intermediate Alcohol 10σ16-32[2]
SA4503σ14.6[6]
SA4503σ263.1[6]
FE-SA4503σ18.0[6]
FE-SA4503σ2113.2[6]
Compound 5σ13.61[7]
Compound 5σ248.3[7]
Compound 6σ15.20[7]
Compound 9σ113.1[7]
Compound (±)-7σ148.4[8]
Compound (±)-7σ20.59[8]
Compound (±)-8σ1108[8]
Compound (±)-8σ24.92[8]
Compound D04σ142.4[8]
Compound D04σ219.9[8]
Compound B06σ151.8[8]
Compound B06σ2179[8]

Table 3: Inhibitory Concentrations (IC50) of Aryl-Spirocyclic Diamines for Monoamine Transporters

CompoundTargetIC50 (nM)Reference
(R)-D24SERTPotent Inhibition
(R)-D24NETPotent Inhibition
(R)-D24DATPotent Inhibition
D6SERTPotent Inhibition
D17SERTPotent Inhibition

Key Experimental Protocols

The characterization of the biological activity of spirocyclic diamines relies on a suite of well-established in vitro assays. Below are detailed protocols for the key experiments cited in this guide.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol outlines the determination of the binding affinity of spirocyclic diamines to specific nAChR subtypes using a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Homogenates from rat brain tissue or cells expressing the nAChR subtype of interest (e.g., α4β2, α7).

  • Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype, such as [³H]Epibatidine or [¹²⁵I]α-Bungarotoxin.

  • Test Compounds: Spirocyclic diamine derivatives at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-HCl based buffer at physiological pH.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test spirocyclic diamine or the non-specific binding control.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay for Sigma Receptors

This protocol describes the methodology to assess the binding affinity of spirocyclic diamines for σ1 and σ2 receptors.

Materials:

  • Membrane Preparation: Homogenates from guinea pig brain or liver tissue.

  • Radioligands: --INVALID-LINK---Pentazocine for σ1 receptors and [³H]DTG for total sigma receptor binding.

  • Masking Agent: A selective σ1 ligand (e.g., (+)-pentazocine) is used to mask σ1 sites when determining σ2 binding with [³H]DTG.

  • Test Compounds: Spirocyclic diamine derivatives.

  • Non-specific Binding Control: A high concentration of a non-selective sigma ligand like haloperidol.

  • Assay Buffer, Filtration Apparatus, and Scintillation Counter: As described for the nAChR assay.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from the chosen tissue as described previously.

  • Assay Setup for σ1 Receptors: Incubate membrane preparations with --INVALID-LINK---pentazocine and varying concentrations of the test compound.

  • Assay Setup for σ2 Receptors: Incubate membrane preparations with [³H]DTG in the presence of a masking concentration of a selective σ1 ligand, along with varying concentrations of the test compound.

  • Incubation, Filtration, Quantification, and Data Analysis: Follow the same procedures as outlined in the nAChR binding assay protocol to determine the Ki values for the spirocyclic diamines at both σ1 and σ2 receptors.

Monoamine Transporter Uptake Assay

This assay measures the ability of spirocyclic diamines to inhibit the reuptake of monoamines (serotonin, norepinephrine (B1679862), and dopamine) into cells.

Materials:

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human serotonin (B10506) transporter (hSERT), norepinephrine transporter (hNET), or dopamine (B1211576) transporter (hDAT).

  • Fluorescent Substrate: A fluorescent substrate that is a substrate for the monoamine transporters.

  • Test Compounds: Aryl-spirocyclic diamine derivatives.

  • Assay Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS).

  • Fluorescence Plate Reader: To measure the intracellular fluorescence.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to form a confluent monolayer.

  • Compound Incubation: Wash the cells with assay buffer and then incubate them with varying concentrations of the test spirocyclic diamine.

  • Substrate Addition: Add the fluorescent monoamine substrate to initiate the uptake reaction.

  • Fluorescence Measurement: Measure the increase in intracellular fluorescence over time using a fluorescence plate reader. The rate of uptake is proportional to the slope of the fluorescence signal.

  • Data Analysis: Determine the inhibitory effect of the spirocyclic diamine by comparing the uptake rate in the presence of the compound to the control (no compound). Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Visualizing the Molecular Mechanisms: Signaling Pathways

To comprehend the functional consequences of spirocyclic diamine binding to their targets, it is essential to visualize the downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these compounds.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Influx RAS Ras nAChR->RAS PLC PLC Ca_ion->PLC PKC PKC Ca_ion->PKC PI3K PI3K Ca_ion->PI3K PLC->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB RAF Raf RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->CREB Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression Spiro_Diamine Spirocyclic Diamine (Agonist) Spiro_Diamine->nAChR Binds

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Cascade.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm Sigma1R_BiP σ1R-BiP Complex Sigma1R σ1R Sigma1R_BiP->Sigma1R Dissociates IP3R IP3R Sigma1R->IP3R Modulates Ion_Channels Ion Channel Modulation Sigma1R->Ion_Channels Ca_ion Ca²⁺ IP3R->Ca_ion Release Cellular_Stress Cellular Stress Response Ca_ion->Cellular_Stress Spiro_Diamine Spirocyclic Diamine (Ligand) Spiro_Diamine->Sigma1R_BiP Binds

Caption: Sigma-1 Receptor Signaling Pathway.

Monoamine_Transporter_Workflow cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Monoamine Monoamine (e.g., Serotonin) Transporter Monoamine Transporter (e.g., SERT) Monoamine->Transporter Binds Reuptake Reuptake Transporter->Reuptake Spiro_Diamine Aryl-Spirocyclic Diamine (Inhibitor) Spiro_Diamine->Transporter Blocks

Caption: Mechanism of Monoamine Transporter Inhibition.

Conclusion

Spirocyclic diamines represent a compelling and versatile class of molecules with significant potential in drug discovery. Their inherent structural rigidity and three-dimensional nature offer distinct advantages in achieving high affinity and selectivity for a range of important biological targets. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic promise of these fascinating compounds. The visualization of their impact on critical signaling pathways further illuminates their mechanisms of action and provides a foundation for the rational design of next-generation therapeutics. As research in this area continues to accelerate, spirocyclic diamines are poised to make a significant impact on the development of novel treatments for a variety of diseases.

References

A Technical Guide to the Theoretical and Computational Investigation of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3,9-Diazaspiro[5.5]undecane Scaffold

The 3,9-diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic or flat aromatic systems by reducing the entropic penalty upon binding to a biological target. This can lead to enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic properties. Derivatives of diazaspiro[5.5]undecane have been explored as potent modulators of various biological targets, including G-protein coupled receptors and enzymes, highlighting their therapeutic potential.[1][2]

Theoretical and computational studies are indispensable for understanding the structure-activity relationships (SAR) of such compounds at the molecular level. By elucidating the conformational landscape, electronic properties, and potential interactions with biological macromolecules, computational chemistry can guide the rational design of novel therapeutics with improved efficacy and safety profiles.

Physicochemical Properties of the Parent Scaffold

While detailed experimental data for the N,N'-dimethylated derivative is scarce, the fundamental properties of the parent 3,9-diazaspiro[5.5]undecane scaffold can be informative.

PropertyValueSource
Molecular FormulaC₉H₁₈N₂PubChem
Molecular Weight154.25 g/mol PubChem
XLogP3-AA0.5PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem

Note: These properties are for the unsubstituted 3,9-diazaspiro[5.5]undecane.

Proposed Computational Research Workflow

A systematic computational investigation of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane would follow a multi-step workflow, from initial structure generation to in-depth analysis of its properties and interactions.

G cluster_0 Structural & Conformational Analysis cluster_1 Property Calculation cluster_2 Biological Interaction Modeling A 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (DFT) B->C D Frequency Calculations C->D E Electronic Properties (HOMO, LUMO, ESP) C->E G Molecular Docking (Identify Binding Pose) C->G F Spectroscopic Properties (NMR, IR) D->F E->G H Molecular Dynamics Simulation (Assess Stability & Interactions) G->H I Free Energy Calculations (e.g., MM/PBSA) H->I

Caption: A typical workflow for the computational study of a small molecule.

Detailed Methodologies: A Hypothetical Protocol

The following sections outline plausible experimental protocols for a comprehensive computational study of this compound.

The conformational flexibility of the two piperidine (B6355638) rings is a critical determinant of the molecule's overall shape and biological activity.

  • Objective: To identify the low-energy conformers of this compound.

  • Protocol:

    • Initial Search: A conformational search would be performed using a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to efficiently explore the potential energy surface. This step generates a large number of possible conformers.

    • Geometry Optimization: The unique conformers identified would then be subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a common choice.[3][4] A suitable functional, such as B3LYP or M06-2X, with a basis set like 6-31G(d,p) or larger, would be employed.[5] Solvation effects can be included using a continuum solvation model (e.g., PCM or SMD) to mimic an aqueous environment.

    • Energy Calculation and Population Analysis: Single-point energy calculations at a higher level of theory or with a larger basis set (e.g., 6-311+G(2d,p)) would be performed on the optimized geometries to obtain more accurate relative energies. The Boltzmann population of each conformer at a given temperature can then be calculated from these relative energies.

    • Vibrational Frequency Analysis: Frequency calculations are crucial to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Understanding the electronic structure provides insights into the molecule's reactivity and potential for non-covalent interactions.

  • Objective: To calculate key electronic and spectroscopic properties.

  • Protocol:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated from the DFT output. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[3][4]

    • Electrostatic Potential (ESP) Map: An ESP map would be generated to visualize the charge distribution on the molecular surface. This helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for intermolecular interactions like hydrogen bonding.

    • NMR Chemical Shift Prediction: Gauge-Including Atomic Orbital (GIAO) calculations at the DFT level would be used to predict ¹H and ¹³C NMR chemical shifts. These can be compared with experimental data (if available) to validate the computed structures.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.[4]

To explore the potential of this compound as a ligand for a specific protein target, molecular docking and simulation techniques are employed.

  • Objective: To predict the binding mode and affinity of the molecule within a protein's active site.

  • Protocol:

    • Preparation: The 3D structure of the target protein (obtained from the Protein Data Bank or through homology modeling) and the low-energy conformer of the ligand would be prepared by adding hydrogen atoms and assigning appropriate charges and atom types.

    • Molecular Docking: Docking software (e.g., AutoDock, Glide, or MOE) would be used to place the ligand into the binding site of the protein and score the resulting poses based on a scoring function that estimates binding affinity.[6] This process helps identify the most likely binding orientation and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Molecular Dynamics (MD) Simulation: The most promising docked pose would be used as the starting point for an MD simulation.[7] The protein-ligand complex would be solvated in a water box with counter-ions, and a simulation of tens to hundreds of nanoseconds would be run. MD simulations provide a dynamic view of the binding, allowing for the assessment of the stability of the binding pose and a more detailed analysis of the interactions over time.

    • Binding Free Energy Calculation: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy, providing a more quantitative measure of binding affinity.

Logical Relationships in Computational Drug Design

The interplay between different computational techniques is crucial for a successful drug design campaign. The following diagram illustrates the logical flow from initial screening to lead optimization.

G A Virtual Screening of Diazaspiro Library B Molecular Docking (Rank Putative Binders) A->B C Selection of 'Hit' Compounds B->C D MD Simulation of Hit-Target Complex C->D E Analysis of Binding Stability & Key Interactions D->E F SAR-guided Structural Modification E->F F->B Iterative Cycle G Synthesis & In Vitro Assay F->G H Lead Optimization G->H

Caption: Logical workflow for computational hit-to-lead optimization.

Conclusion and Future Directions

While direct computational studies on this compound are yet to be published, the methodologies outlined in this guide provide a robust framework for its investigation. Such studies would be highly valuable, providing fundamental insights into the molecule's physicochemical properties and conformational preferences. For drug development professionals, applying these computational techniques can accelerate the discovery and optimization of novel therapeutics based on the diazaspiro[5.5]undecane scaffold, ultimately contributing to the development of new medicines for a range of diseases. Future work should focus on executing these computational studies and validating the theoretical predictions with experimental data.

References

Methodological & Application

Application Notes and Protocols for the N-alkylation of 3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-Diazaspiro[5.5]undecane is a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. Its rigid three-dimensional structure and the presence of two secondary amine functionalities provide a versatile platform for the synthesis of diverse compound libraries. N-alkylation of the nitrogen atoms at positions 3 and 9 allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. This document provides a detailed protocol for the N-alkylation of 3,9-diazaspiro[5.5]undecane, including reaction conditions, purification methods, and data presentation.

General Reaction Scheme

The N-alkylation of 3,9-diazaspiro[5.5]undecane is typically achieved by reacting the parent molecule with an alkylating agent in the presence of a base. The reaction can be tailored to favor mono- or di-alkylation depending on the stoichiometry of the reactants and the reaction conditions. For selective mono-alkylation, a protecting group strategy is often employed, starting with a mono-Boc-protected 3,9-diazaspiro[5.5]undecane.

Experimental Protocols

This section details two common protocols for the N-alkylation of 3,9-diazaspiro[5.5]undecane: direct N-alkylation and N-alkylation of a protected intermediate.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the general procedure for the alkylation of the nitrogen atoms of 3,9-diazaspiro[5.5]undecane using alkyl halides.

Materials:

  • 3,9-diazaspiro[5.5]undecane

  • Alkyl halide (e.g., R-Br, R-I)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Triethylamine (B128534) (Et₃N))

  • Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

Procedure:

  • To a solution or suspension of 3,9-diazaspiro[5.5]undecane (1.0 eq) in the chosen solvent (e.g., ACN or DMF), add the base (2.0-3.0 eq).

  • Add the desired alkyl halide (1.1 to 2.2 eq, depending on whether mono- or di-alkylation is desired).

  • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a solid base was used, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated derivative.

Protocol 2: N-Alkylation of Mono-Boc-Protected 3,9-diazaspiro[5.5]undecane followed by Deprotection

This protocol is suitable for the synthesis of mono-N-alkylated derivatives.

Materials:

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (N-Boc-3,9-diazaspiro[5.5]undecane)

  • Alkyl halide (e.g., substituted benzyl (B1604629) bromide)

  • Base (e.g., Triethylamine (Et₃N))

  • Solvent (e.g., Dichloromethane (DCM))

  • Deprotection agent (e.g., 4N HCl in 1,4-dioxane (B91453), Trifluoroacetic acid (TFA))

Procedure:

  • N-Alkylation:

    • Dissolve N-Boc-3,9-diazaspiro[5.5]undecane (1.0 eq) in DCM.

    • Add triethylamine (1.5 eq).

    • Add the desired alkyl halide (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the N-alkylated, N'-Boc-protected intermediate.[1]

  • Boc-Deprotection:

    • Dissolve the purified intermediate in a suitable solvent (e.g., Methanol or DCM).

    • Add the deprotection agent (e.g., 4N HCl in 1,4-dioxane or TFA in DCM) and stir at room temperature until the reaction is complete (monitored by TLC).[1]

    • Concentrate the reaction mixture under reduced pressure to obtain the final mono-N-alkylated 3,9-diazaspiro[5.5]undecane, typically as a salt.

Data Presentation

The following tables summarize representative quantitative data for N-alkylation reactions based on literature precedents.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl bromideEt₃NCH₂Cl₂rt16-[1]
2Substituted benzyl bromidesEt₃NCH₂Cl₂rt16-[1]
3Alkyl halideK₂CO₃/Cs₂CO₃ACN/DMF60-806-24-[2]
4Various----good[3]

Note: Specific yield data is often not explicitly stated for the general procedures in the cited literature.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the general reaction scheme for the N-alkylation of 3,9-diazaspiro[5.5]undecane.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Dissolve 3,9-diazaspiro[5.5]undecane and Base in Solvent addition Add Alkylating Agent reagents->addition reaction Heat and Stir (e.g., 60-80°C, 6-24h) addition->reaction filter Filter (if needed) and Concentrate reaction->filter extract Liquid-Liquid Extraction (e.g., EtOAc/Water) filter->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash dry Dry (Na2SO4) and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Final Product chromatography->product

Caption: Experimental workflow for the N-alkylation of 3,9-diazaspiro[5.5]undecane.

reaction_scheme reactant 3,9-Diazaspiro[5.5]undecane plus1 + alkyl_halide R-X (Alkyl Halide) arrow Base, Solvent Heat product N-Alkyl-3,9-diazaspiro[5.5]undecane arrow->product cluster_reactants cluster_reactants cluster_reactants->arrow

References

Application Notes and Protocols for the Characterization of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for the characterization of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane . Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines theoretical predictions based on its structure with established protocols for analogous spirocyclic diamines. The provided methodologies and data should serve as a valuable starting point for researchers, with the understanding that optimization will be necessary for specific applications.

Compound Information

This compound is a spirocyclic diamine with the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol .[1] Its unique three-dimensional structure makes it an interesting scaffold in medicinal chemistry and materials science. Accurate characterization is crucial for its application in any field.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂PubChem[1]
Molecular Weight182.31 g/mol PubChem[1]
XLogP32.2PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count0PubChem[1]

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure. For this compound, ¹H and ¹³C NMR are fundamental.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm (Predicted)MultiplicityNumber of ProtonsAssignment
~ 2.8 - 3.2m8H-CH₂- (piperidine rings)
~ 2.4s6H-CH₃ (methyl groups)
~ 1.5 - 1.8m8H-CH₂- (piperidine rings)

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm (Predicted)Assignment
~ 50 - 55Spiro carbon
~ 45 - 50-CH₂- (adjacent to N)
~ 40 - 45-CH₃
~ 25 - 35-CH₂- (piperidine rings)

Protocol 1: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 or 500 MHz)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Interpretation
183.186[M+H]⁺ (Monoisotopic)
182.178[M]⁺ (Monoisotopic)

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate molecular weight of the compound.

Materials:

  • This compound sample

  • LC-MS grade solvent (e.g., methanol, acetonitrile)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for enhancing ionization)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in an appropriate solvent. A small amount of formic acid (e.g., 0.1%) can be added to facilitate protonation in positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare the observed m/z value with the theoretical value.

Chromatographic Analysis

Chromatographic methods are employed to assess the purity of this compound and for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[2]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity and confirm the identity of the compound.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS system equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent.

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

    • Injection Volume: 1 µL (split or splitless injection).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Analyze the resulting chromatogram for the presence of a major peak corresponding to the analyte and any impurity peaks. Compare the mass spectrum of the major peak with a reference spectrum or interpret the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds.

Protocol 4: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

Materials:

  • This compound sample

  • HPLC grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Buffers (e.g., ammonium acetate, ammonium formate) or acids (e.g., formic acid, trifluoroacetic acid)

  • HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

  • HPLC Method:

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid). For example, start with 5-10% organic phase and ramp up to 95% over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Injection Volume: 5-20 µL.

    • Detection: As this compound lacks a strong chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC to a mass spectrometer (LC-MS).

  • Data Analysis: Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentages.

Visualized Workflows

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 3,9-Dimethyl-3,9- diazaspiro[5.5]undecane NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS GCMS GC-MS Sample->GCMS HPLC HPLC (with ELSD/MS) Sample->HPLC Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment GCMS->Purity GCMS->Identity HPLC->Purity

Caption: General analytical workflow for characterization.

HPLC_Protocol_Workflow start Start sample_prep Dissolve Sample in Mobile Phase start->sample_prep hplc_injection Inject onto HPLC System sample_prep->hplc_injection separation Separation on C18 Column (Gradient Elution) hplc_injection->separation detection Detection (ELSD or MS) separation->detection data_analysis Analyze Chromatogram for Purity and Retention Time detection->data_analysis end End data_analysis->end

Caption: HPLC protocol workflow.

GCMS_Protocol_Workflow start Start sample_prep Prepare Dilute Solution in Volatile Solvent start->sample_prep gc_injection Inject into GC System sample_prep->gc_injection separation Separation in Capillary Column (Temperature Program) gc_injection->separation ms_detection EI Ionization and Mass Analysis separation->ms_detection data_analysis Analyze Chromatogram and Mass Spectrum ms_detection->data_analysis end End data_analysis->end

Caption: GC-MS protocol workflow.

References

Application Notes and Protocols for 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, offering a rigid, three-dimensional framework that is advantageous for the development of novel therapeutics. Its inherent structural complexity and synthetic accessibility have made it an attractive core for designing potent and selective ligands for a variety of biological targets. While specific research on 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane is limited in publicly available literature, the broader class of 3,9-diazaspiro[5.5]undecane derivatives has shown significant promise in several therapeutic areas, particularly in the central nervous system (CNS).

This document provides an overview of the applications of the 3,9-diazaspiro[5.5]undecane scaffold, with a focus on its utility in the discovery of GABAA receptor antagonists. The information presented is based on studies of closely related analogs, which can guide the potential applications and experimental design for this compound.

Key Application Area: Central Nervous System Disorders

Derivatives of 3,9-diazaspiro[5.5]undecane have been primarily investigated as modulators of CNS targets, with a significant focus on their activity as antagonists of the γ-aminobutyric acid type A (GABAA) receptor.[1] GABAA receptors are the major inhibitory neurotransmitter receptors in the CNS and are implicated in a variety of neurological and psychiatric disorders. Antagonists of these receptors have potential therapeutic applications in conditions such as cognitive disorders and as antidotes for benzodiazepine (B76468) overdose.

GABAA Receptor Antagonism

A notable example from the literature is a structurally related m-methylphenyl analog of 3,9-diazaspiro[5.5]undecane, which has demonstrated significant binding affinity for the GABAA receptor.[2] This finding highlights the potential of the 3,9-diazaspiro[5.5]undecane core, and by extension the 3,9-dimethyl derivative, as a platform for developing novel GABAA receptor modulators.

Data Presentation

The following table summarizes the quantitative data for a representative 3,9-diazaspiro[5.5]undecane derivative with reported GABAA receptor activity.

Compound IDTargetReceptor Subtype SelectivityActivity (Ki)Reference
m-methylphenyl analog of 3,9-diazaspiro[5.5]undecaneGABAA Receptorα4βδ vs. α1- and α2- containing subtypes180 nM[1][2]

Experimental Protocols

General Synthesis of 3,9-Diazaspiro[5.5]undecane Derivatives

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives can be achieved through various synthetic routes. A common approach involves the construction of the spirocyclic core via intramolecular spirocyclization of 4-substituted pyridines.[3]

Objective: To synthesize a 3,9-disubstituted-3,9-diazaspiro[5.5]undecane core.

Materials:

  • 4-substituted pyridine (B92270)

  • Ethyl chloroformate

  • β-dicarbonyl nucleophile

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Appropriate solvents (e.g., dichloromethane, toluene)

  • Reagents for N-alkylation (e.g., methyl iodide, formaldehyde (B43269)/formic acid)

Procedure:

  • Activation of Pyridine: The 4-substituted pyridine is reacted with ethyl chloroformate in an appropriate solvent to activate the pyridine ring.

  • Intramolecular Spirocyclization: The activated pyridine intermediate is then treated with a β-dicarbonyl nucleophile in the presence of a Lewis acid catalyst, such as Ti(OiPr)4, to facilitate the intramolecular spirocyclization, forming the 3,9-diazaspiro[5.5]undecane core.

  • Purification: The crude product is purified using standard techniques, such as column chromatography.

  • N-Methylation (for 3,9-Dimethyl derivative): The resulting 3,9-diazaspiro[5.5]undecane can be N-methylated at the 3 and 9 positions using standard procedures, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or by reaction with methyl iodide in the presence of a base.

  • Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.

GABAA Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the GABAA receptor.

Principle: This is a competitive radioligand binding assay where the test compound competes with a known radiolabeled ligand for binding to the GABAA receptor.

Materials:

  • Cell membranes prepared from cells expressing the GABAA receptor subtype of interest.

  • Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

GABAA_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABAA_R GABAA Receptor GABA->GABAA_R Binds Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Antagonist 3,9-Diazaspiro[5.5]undecane Analog (Antagonist) Antagonist->GABAA_R Blocks Binding

Caption: GABAA receptor signaling and antagonism by a 3,9-diazaspiro[5.5]undecane analog.

experimental_workflow start Start: Design of this compound synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification binding_assay In vitro GABAA Receptor Binding Assay purification->binding_assay sar_studies Structure-Activity Relationship (SAR) Studies binding_assay->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In vivo Studies (Animal Models) lead_optimization->in_vivo end Preclinical Candidate in_vivo->end

Caption: Drug discovery workflow for this compound analogs.

Conclusion

The 3,9-diazaspiro[5.5]undecane scaffold is a valuable starting point for the design of novel therapeutic agents, particularly for CNS disorders. While direct data on this compound is scarce, the established activity of its analogs as GABAA receptor antagonists provides a strong rationale for its investigation. The protocols and workflows outlined in this document offer a foundation for the synthesis, characterization, and biological evaluation of this and related compounds, paving the way for future drug discovery efforts.

References

Development of GABAA Receptor Antagonists Utilizing a Diazaspiro[5.5]undecane Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the development of novel γ-aminobutyric acid type A (GABA-A) receptor antagonists built upon a 3,9-diazaspiro[5.5]undecane scaffold. It includes a summary of their pharmacological data, comprehensive experimental protocols for their characterization, and visualizations of key pathways and workflows to guide researchers in this area.

Introduction

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system. Its modulation is a key strategy for treating a variety of neurological and psychiatric disorders. While positive allosteric modulators of the GABA-A receptor, such as benzodiazepines, are widely used clinically, the development of antagonists has also garnered significant interest for conditions potentially linked to excessive GABAergic tone and for their potential as immunomodulatory agents. The 3,9-diazaspiro[5.5]undecane core represents a promising scaffold for the design of potent and selective GABA-A receptor antagonists.[1][2][3]

Pharmacological Data Summary

A series of 3,9-diazaspiro[5.5]undecane-based compounds have been synthesized and evaluated for their antagonist activity at various GABA-A receptor subtypes. The key structural feature influencing activity is the N-acyl substitution on one of the nitrogen atoms of the spirocyclic core, with aromatic substituents playing a crucial role in potency and selectivity.[2]

The binding affinities (Ki) of representative compounds for different GABA-A receptor subtypes, determined by radioligand binding assays, are summarized below.

CompoundR Groupα1β3γ2 Ki (nM)α2β3γ2 Ki (nM)α3β3γ2 Ki (nM)α5β3γ2 Ki (nM)α4βδ Ki (nM)
2027 (Not specified in detail)----IC50 = 1030 nM
018 (Not specified in detail)----IC50 = 88 nM
1e m-methylphenyl>10,000>10,0002,7001,100180

Data extracted from Bavo, F., et al. (2021). Journal of Medicinal Chemistry.[1][3][4]

Signaling Pathway and Mechanism of Action

These diazaspiro[5.5]undecane derivatives act as competitive antagonists at the GABA-A receptor. They bind to the orthosteric site (the same site as the endogenous ligand GABA) but do not activate the receptor. By occupying the binding site, they prevent GABA from binding and inducing the conformational change that opens the chloride ion channel, thus inhibiting GABAergic neurotransmission.

GABA_Antagonist_Signaling cluster_receptor GABA-A Receptor cluster_outcomes Postsynaptic Neuron Response GABA_R GABA-A Receptor Orthosteric Site Cl- Channel Channel_Open Cl- Channel Opens GABA_R:cl->Channel_Open Activates No_Response No Channel Opening (Inhibition Blocked) GABA_R:cl->No_Response No Activation GABA GABA (Agonist) GABA->GABA_R:ortho Binds Antagonist Diazaspiro[5.5]undecane Antagonist Antagonist->GABA_R:ortho Binds & Blocks Hyperpolarization Hyperpolarization (Inhibition) Channel_Open->Hyperpolarization Leads to

Caption: Competitive antagonism at the GABA-A receptor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of the 3,9-Diazaspiro[5.5]undecane Core

The synthesis of the diazaspiro[5.5]undecane core can be achieved through various multi-step synthetic sequences, often starting from readily available materials like N-Boc-4-piperidone. One common strategy involves intramolecular spirocyclization.

Synthesis_Workflow Start N-Boc-4-piperidone Step1 Formation of Spiro-epoxide or Cyanohydrin Intermediate Start->Step1 Step2 Ring Opening / Reduction Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Deprotection Step3->Step4 Step5 N-Acylation with Aromatic Substituents Step4->Step5 Final Final Diazaspiro[5.5]undecane Antagonist Step5->Final

Caption: General synthetic workflow for diazaspiro[5.5]undecane antagonists.

Materials:

  • N-Boc-4-piperidone

  • Appropriate reagents for epoxide formation (e.g., trimethylsulfoxonium (B8643921) iodide) or cyanohydrin formation (e.g., KCN)

  • Reducing agents (e.g., LiAlH4)

  • Reagents for cyclization (e.g., CDI)

  • Acids for deprotection (e.g., TFA)

  • Substituted benzoyl chlorides

  • Appropriate solvents and purification materials (e.g., silica (B1680970) gel for chromatography)

Procedure (General Steps):

  • Intermediate Formation: Convert N-Boc-4-piperidone to a suitable intermediate such as a spiro-epoxide or a cyanohydrin.

  • Ring Opening and Functional Group Manipulation: Open the epoxide ring with an appropriate nucleophile (e.g., azide) followed by reduction, or reduce the cyanohydrin to an amino alcohol.

  • Cyclization: Cyclize the resulting intermediate to form the second ring of the spiro-core.

  • Deprotection: Remove the Boc protecting group under acidic conditions.

  • N-Acylation: Acylate the free secondary amine with a desired substituted benzoyl chloride to yield the final antagonist compound.

  • Purification: Purify the final product using column chromatography.

Note: Specific reaction conditions must be optimized for each analog.

Protocol 2: GABA-A Receptor Radioligand Binding Assay

This protocol describes an in vitro assay to determine the binding affinity of test compounds for the GABA-A receptor using [³H]muscimol, a high-affinity agonist radioligand.

Materials:

  • Rat brain membranes (or membranes from cells expressing specific GABA-A receptor subtypes)

  • Binding Buffer: 50 mM Tris-citrate, pH 7.1

  • [³H]muscimol (specific activity ~15-30 Ci/mmol)

  • Unlabeled GABA (for determining non-specific binding)

  • Test compounds (diazaspiro[5.5]undecane derivatives)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and vials

  • Cell harvester and liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in ice-cold 0.32 M sucrose. Centrifuge the homogenate, and wash the resulting pellet multiple times with buffer before resuspending to the desired protein concentration.

  • Assay Setup: In test tubes, combine:

    • 100 µL of various concentrations of the test compound.

    • 100 µL of [³H]muscimol (final concentration ~5 nM).

    • 100 µL of binding buffer.

    • For non-specific binding, use 10 mM GABA instead of the test compound.

  • Incubation: Add 700 µL of the membrane suspension to initiate the binding reaction. Incubate for 30-60 minutes on ice (4°C).

  • Termination: Terminate the binding by rapid filtration through glass-fiber filters using a cell harvester.

  • Washing: Quickly wash the filters three times with 3-4 mL of ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]muscimol binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]muscimol and Kd is its dissociation constant.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to functionally characterize the antagonist activity of the compounds on GABA-A receptors expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the desired GABA-A receptor subtype.

  • External solution (aCSF or similar), e.g., 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose, bubbled with 95% O2/5% CO2.

  • Internal pipette solution, e.g., 115 mM K-Gluconate, 4 mM NaCl, 2 mM ATP-Mg, 0.3 mM GTP-NaCl, 40 mM HEPES, pH 7.2.

  • GABA

  • Test compounds

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Cell Preparation: Plate cells on coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the cell at a holding potential of -60 to -70 mV.

    • Apply a concentration of GABA that elicits a submaximal response (e.g., EC20-EC30).

    • After establishing a stable baseline GABA-evoked current, co-apply the same concentration of GABA with varying concentrations of the diazaspiro[5.5]undecane antagonist.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the antagonist. Plot the percentage inhibition of the GABA response against the antagonist concentration to determine the IC50 value.

Protocol 4: T-Cell Proliferation Assay (CFSE-based)

This protocol is used to assess the immunomodulatory effects of the GABA-A antagonists by measuring their ability to rescue T-cell proliferation from GABA-induced inhibition.

TCell_Assay_Workflow Start Isolate PBMCs Step1 Label T-Cells with CFSE Dye Start->Step1 Step2 Culture Cells and Add Treatments: 1. Activator (e.g., anti-CD3/CD28) 2. GABA 3. Test Antagonist Step1->Step2 Step3 Incubate for 72-96 hours Step2->Step3 Step4 Stain for Cell Surface Markers (e.g., CD4, CD8) Step3->Step4 Step5 Acquire Data on Flow Cytometer Step4->Step5 Final Analyze CFSE Dilution to Quantify Proliferation Step5->Final

Caption: Workflow for CFSE-based T-cell proliferation assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell enrichment kit

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI medium

  • T-cell activators (e.g., anti-CD3/CD28 antibodies)

  • GABA

  • Test compounds

  • Flow cytometer

Procedure:

  • T-Cell Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation. Enrich for T-cells if necessary.

  • CFSE Staining: Resuspend T-cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the reaction with complete medium.

  • Cell Plating and Treatment: Plate the CFSE-labeled cells in a 96-well plate. Add the following to the appropriate wells:

    • T-cell activator (e.g., anti-CD3/CD28).

    • GABA (to inhibit proliferation).

    • Varying concentrations of the diazaspiro[5.5]undecane antagonist.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the cells on a flow cytometer.

  • Data Analysis: Gate on the live T-cell population (e.g., CD4+ or CD8+). Proliferation is measured by the progressive halving of CFSE fluorescence intensity. Quantify the percentage of cells that have undergone one or more divisions in each treatment condition.

References

Application Notes and Protocols for High-Throughput Screening of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this core structure, including 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane, have garnered significant interest for their potential as therapeutic agents. This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of these compounds, with a focus on their activity as γ-aminobutyric acid type A (GABAa) receptor antagonists, Acetyl-CoA Carboxylase (ACC) inhibitors, and Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors, among others.

Application Notes

Analogs of 3,9-diazaspiro[5.5]undecane have been identified as potent modulators of various biological targets. Their rigid, three-dimensional structure allows for precise orientation of substituents, leading to high-affinity interactions.[1][2] High-throughput screening of libraries of these analogs is a critical step in identifying lead compounds for drug discovery programs.

Key Biological Activities:

  • GABAa Receptor Antagonism: Several 3,9-diazaspiro[5.5]undecane derivatives have been identified as competitive antagonists of GABAa receptors.[3][4] This activity is significant for the development of therapeutics for neurological and psychiatric disorders. A structurally simplified m-methylphenyl analog of 3,9-diazaspiro[5.5]undecane has shown a binding affinity (Ki) in the high-nanomolar range.[3][4]

  • Enzyme Inhibition:

    • Acetyl-CoA Carboxylase (ACC): Compounds containing the 1,9-diazaspiro[5.5]undecane core have been investigated as dual inhibitors of ACC1 and ACC2, key enzymes in fatty acid metabolism.[1][2] This makes them promising candidates for the treatment of metabolic diseases.

    • Poly(ADP-ribose) Polymerase-1 (PARP-1): Certain 1,9-diazaspiro[5.5]undecane derivatives have demonstrated potent inhibitory activity against PARP-1, an important enzyme in the DNA damage response pathway and a target for cancer therapy.[1]

  • Receptor Antagonism:

    • Melanin-Concentrating Hormone Receptor 1 (MCH-R1): Analogs have been identified as antagonists of MCH-R1, which is involved in the regulation of energy homeostasis and could be a target for obesity treatment.

    • Neurokinin-1 (NK1) Receptor: Antagonism of the NK1 receptor has been observed, suggesting potential applications in the treatment of pain, depression, and emesis.[2]

Data Presentation

The following table summarizes the quantitative bioactivity data for representative diazaspiro[5.5]undecane analogs.

Compound ClassTargetAssay TypeMeasured ActivityReference Compound
3,9-Diazaspiro[5.5]undecane Analog GABAa Receptor (α4βδ subtype)Radioligand BindingKi: 180 nMGabazine
1,9-Diazaspiro[5.5]undecane Derivative ACC1BiochemicalIC50: 7 nM-
1,9-Diazaspiro[5.5]undecane Derivative ACC2BiochemicalIC50: 3 nM-
1,9-Diazaspiro[5.5]undecane Derivative PARP-1BiochemicalIC50: 6.2 nMOlaparib
1,9-Diazaspiro[5.5]undecane Derivative MCH-R1Cell-basedIC50: 4.8 nM-
1,9-Diazaspiro[5.5]undecane Derivative NK1 ReceptorRadioligand BindingIC50: 1.9 nMAprepitant

Experimental Protocols

This section provides a detailed protocol for a primary high-throughput screening assay to identify this compound analogs that act as GABAa receptor antagonists. The protocol is based on a widely used and robust method employing a fluorescent imaging plate reader (FLIPR) to measure changes in membrane potential.[5][6][7][8]

Protocol: FLIPR-Based Membrane Potential Assay for GABAa Receptor Antagonists

1. Objective:

To identify compounds that inhibit the activation of GABAa receptors by the endogenous agonist GABA.

2. Materials:

  • Cell Line: A stable cell line expressing the desired GABAa receptor subtype (e.g., HEK293 cells stably expressing human α1β2γ2 GABAa receptors).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Compound Library: this compound analog library dissolved in DMSO.

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

    • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).

    • GABA (agonist).

    • Gabazine or Bicuculline (known antagonists, for positive control).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Equipment:

    • Automated liquid handler.

    • Fluorescent Imaging Plate Reader (FLIPR).

    • Cell culture incubator.

3. Assay Workflow Diagram:

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Seeding Seed cells into 384-well plates Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Dye_Loading Load cells with membrane potential dye Incubation_24h->Dye_Loading Incubation_Dye Incubate for 30-60 min Dye_Loading->Incubation_Dye Compound_Addition Add test compounds and controls Incubation_Dye->Compound_Addition Incubation_Compound Incubate for 15-30 min Compound_Addition->Incubation_Compound GABA_Addition Add GABA (agonist) Incubation_Compound->GABA_Addition FLIPR_Reading Measure fluorescence change with FLIPR GABA_Addition->FLIPR_Reading Data_Analysis Calculate % inhibition and Z'-factor FLIPR_Reading->Data_Analysis

Caption: High-throughput screening workflow for GABAa receptor antagonists.

4. Detailed Procedure:

  • Cell Plating:

    • Harvest and resuspend the GABAa receptor-expressing cells in a culture medium.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates at a density of 10,000-20,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.

    • Incubate the plates at room temperature in the dark for 30-60 minutes.

  • Compound and Control Addition:

    • Prepare a compound plate by diluting the this compound analog library and controls (positive control: Gabazine; negative control: DMSO vehicle) in the assay buffer. The final assay concentration of the test compounds is typically 10 µM.

    • Transfer 10 µL of the diluted compounds and controls to the corresponding wells of the cell plate.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Addition and Fluorescence Reading:

    • Prepare a solution of GABA in the assay buffer at a concentration that elicits a submaximal response (EC80), which should be predetermined during assay development.

    • Place the assay plate in the FLIPR instrument.

    • Initiate the reading, which typically involves a baseline fluorescence measurement followed by the automated addition of 10 µL of the GABA solution to each well.

    • Continue to measure the fluorescence signal for 2-5 minutes to capture the change in membrane potential upon receptor activation.

5. Data Analysis:

  • The fluorescence signal change is proportional to the influx of chloride ions through the GABAa receptor channel.

  • Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.

  • Active "hit" compounds are those that show a statistically significant inhibition of the GABA-induced fluorescence signal.

Signaling Pathway

The following diagram illustrates a simplified representation of the GABAergic signaling pathway and the mechanism of action for GABAa receptor antagonists.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABAaR GABAa Receptor (Ligand-gated Cl- channel) Cl_ion Cl- Hyperpolarization Hyperpolarization (Inhibition of neuron firing) Cl_ion->Hyperpolarization Influx GABA->GABAaR Binds to Antagonist This compound Analog (Antagonist) Antagonist->GABAaR Blocks binding of GABA

Caption: Simplified GABAergic signaling pathway and antagonist action.

References

Application Notes and Protocols for the Purification of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane, a spirocyclic diamine of interest in medicinal chemistry and materials science. The selection of an appropriate purification technique is critical to obtaining material of sufficient purity for downstream applications, including biological screening and polymerization reactions. The methods detailed below, vacuum distillation and flash column chromatography, are standard yet robust procedures for the purification of diamines and can be adapted based on the impurity profile of the crude material.

Data Presentation

Successful purification of this compound can be achieved using the following methods. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification TechniqueTypical Purity AchievedTypical YieldKey Parameters & Notes
Vacuum Distillation >98%70-90%- Effective for removing non-volatile impurities and solvents.- Requires the compound to be thermally stable.- The boiling point of the compound under vacuum is a critical parameter.
Flash Column Chromatography >99%50-80%- Highly effective for removing closely related impurities with different polarities.- Choice of eluent is critical and should be determined by Thin Layer Chromatography (TLC) analysis.- Can be time-consuming for large quantities.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for the purification of thermally stable liquid amines on a moderate to large scale. It is particularly effective for separating the desired product from non-volatile inorganic salts and high molecular weight organic impurities.

Materials:

  • Crude this compound

  • Drying agent (e.g., anhydrous potassium carbonate or sodium sulfate)

  • Round-bottom flask

  • Short path distillation head with condenser and collection flask

  • Heating mantle with a stirrer

  • Vacuum pump with a cold trap

  • Thermometer

Procedure:

  • Drying: The crude this compound is first dried over a suitable drying agent, such as anhydrous potassium carbonate, to remove any residual water. The mixture is stirred for at least one hour.

  • Filtration: The drying agent is removed by filtration.

  • Apparatus Setup: The dried crude product is transferred to a round-bottom flask. The distillation apparatus is assembled, ensuring all joints are properly sealed.

  • Distillation: The system is slowly evacuated to the desired pressure. The flask is then heated with stirring. The fraction that distills at a constant temperature is collected.

  • Purity Analysis: The purity of the collected fractions is assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for achieving very high purity, especially when dealing with impurities of similar volatility to the product.

Materials:

Procedure:

  • Solvent System Selection: An appropriate solvent system is determined by TLC analysis of the crude material. A common mobile phase for amines is a mixture of dichloromethane and methanol with a small amount of triethylamine (B128534) (e.g., 95:4:1 v/v/v) to prevent tailing on the silica gel.

  • Column Packing: The chromatography column is packed with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

  • Purity and Yield Determination: The purity of the final product is confirmed (e.g., by HPLC or NMR), and the overall yield is calculated.

Mandatory Visualization

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis Crude_Product Crude Product Drying Drying (e.g., K2CO3) Crude_Product->Drying Filtration Filtration Drying->Filtration Distillation_Apparatus Transfer to Distillation Flask Filtration->Distillation_Apparatus Vacuum_Application Apply Vacuum Distillation_Apparatus->Vacuum_Application Heating Heating and Stirring Vacuum_Application->Heating Fraction_Collection Collect Distillate Heating->Fraction_Collection Purity_Analysis Purity Analysis (GC-MS, NMR) Fraction_Collection->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: Workflow for the purification of this compound by vacuum distillation.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation & Analysis TLC_Analysis TLC for Solvent System Column_Packing Pack Column with Silica Gel TLC_Analysis->Column_Packing Sample_Loading Load Crude Product Column_Packing->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Remove Solvent (Rotovap) Combine_Fractions->Solvent_Removal Purity_Analysis Purity Analysis (HPLC, NMR) Solvent_Removal->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: Workflow for the purification of this compound by flash column chromatography.

experimental setup for studying the pharmacology of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Pharmacological Characterization of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental framework for the initial pharmacological characterization of this compound, a novel chemical entity. Lacking specific precedent, this protocol outlines a logical, target-agnostic approach, beginning with binding affinity studies on plausible targets identified for the broader diazaspiro[5.5]undecane class, followed by functional characterization and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The protocols and data presentation formats provided herein are designed to guide researchers in generating a robust preliminary data package for this compound.

Introduction and Rationale

Diazaspirocycles, characterized by their rigid, three-dimensional structure, are increasingly recognized as privileged scaffolds in modern drug discovery.[1] The 3,9-diazaspiro[5.5]undecane core, in particular, has been incorporated into molecules targeting a range of biological systems, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Derivatives have shown activity as GABA-A receptor antagonists, sigma (σ) receptor ligands, and monoamine reuptake inhibitors.[2][3][4]

Given the structural novelty of this compound, a systematic pharmacological evaluation is required to elucidate its biological activity. This application note proposes a tiered experimental workflow. The initial tier focuses on determining binding affinity at high-value central nervous system (CNS) targets previously associated with the parent scaffold: Sigma-1 (σ1R) , Sigma-2 (σ2R) , and GABA-A (γ-aminobutyric acid type A) receptors .[2][5] Subsequent tiers involve functional assays to determine the compound's pharmacological nature (e.g., agonist, antagonist) and essential in vitro ADME assays to assess its drug-like properties.

Overall Experimental Workflow

A hierarchical approach is recommended to efficiently characterize the pharmacological profile of a novel compound. The workflow begins with broad primary screening to identify potential targets, followed by more complex functional assays for validated hits, and parallel assessment of metabolic properties.

G Binding Radioligand Binding Assays (Sigma-1, Sigma-2, GABA-A) Func_Sigma Sigma Receptor Functional Assays (e.g., Cell Viability) Binding->Func_Sigma If Hit Func_GABA GABA-A Receptor Functional Assays (Two-Electrode Voltage Clamp) Binding->Func_GABA If Hit ADME Metabolic Stability (Microsomes) Plasma Protein Binding (Dialysis) Binding->ADME Parallel Assessment

Caption: Hierarchical workflow for pharmacological characterization.

Tier 1 Protocols: Primary Target Screening

The initial step is to determine if this compound binds to the hypothesized targets using competitive radioligand binding assays. These assays measure the ability of the test compound to displace a known high-affinity radioligand from its receptor.

Protocol: Sigma-1 Receptor (σ1R) Competitive Binding Assay

This protocol determines the binding affinity of the test compound for the σ1R by measuring its ability to displace the selective radioligand --INVALID-LINK---pentazocine.[6][7]

Materials:

  • Membrane Preparation: Guinea pig liver membranes (high source of σ1R).[6]

  • Radioligand: --INVALID-LINK---pentazocine (Specific Activity: 30-60 Ci/mmol).

  • Non-specific Determinand: Haloperidol (B65202) (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

  • Instrumentation: 96-well plate, liquid scintillation counter, glass fiber filters (GF/B).

Procedure:

  • Prepare guinea pig liver membranes as described in the literature.[6] Protein concentration should be determined via a Bradford or BCA assay.

  • In a 96-well plate, combine in the following order:

    • Assay buffer.

    • Test compound (this compound) at various concentrations (e.g., 0.1 nM to 10 µM).

    • Radioligand: --INVALID-LINK---pentazocine at a final concentration near its Kd (e.g., 15 nM).[7]

    • Membrane homogenate (e.g., 100-200 µg protein/well).

  • For non-specific binding (NSB) wells, add 10 µM haloperidol instead of the test compound. For total binding wells, add assay buffer.

  • Incubate the plate at 37°C for 120 minutes with gentle agitation.[7]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Sigma-2 Receptor (σ2R) Competitive Binding Assay

This protocol uses the non-selective ligand [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG) in the presence of a masking agent to block σ1R sites, thereby ensuring specific measurement of σ2R binding.[8][9]

Materials:

  • Membrane Preparation: Rat liver membranes (high source of σ2R).[10]

  • Radioligand: [³H]DTG (Specific Activity: 40-60 Ci/mmol).

  • σ1R Masking Agent: (+)-pentazocine (100 nM final concentration).[8]

  • Non-specific Determinand: Haloperidol (10 µM final concentration).[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 8.0.

  • Instrumentation: As per σ1R assay.

Procedure:

  • Prepare rat liver membranes as per established protocols.[8]

  • In a 96-well plate, combine assay buffer, the σ1R masking agent ((+)-pentazocine, 100 nM), and the test compound at various concentrations.

  • Add the radioligand [³H]DTG at a final concentration near its Kd for σ2R (e.g., 25 nM).[11]

  • Initiate the binding reaction by adding the membrane homogenate (~300 µg protein).[10]

  • For NSB wells, add 10 µM haloperidol.

  • Incubate the plate at 25°C (room temperature) for 60-120 minutes.[8][11]

  • Terminate the reaction and process the samples as described in the σ1R protocol (Section 3.1).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: GABA-A Receptor Competitive Binding Assay

This protocol measures binding to the benzodiazepine (B76468) site on the GABA-A receptor complex using [³H]-Flumazenil or to the GABA binding site using [³H]-Muscimol.[3][12][13] The following describes displacement of [³H]-Muscimol.

Materials:

  • Membrane Preparation: Whole rat brain membranes.[12]

  • Radioligand: [³H]-Muscimol (Specific Activity: 15-30 Ci/mmol).

  • Non-specific Determinand: GABA (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: As per σ1R assay, with centrifugation capability.

Procedure:

  • Prepare rat brain membranes, including multiple wash and centrifugation steps to remove endogenous GABA.[12]

  • In assay tubes or a 96-well plate, combine assay buffer and the test compound at various concentrations.

  • Add [³H]-Muscimol at a final concentration near its Kd (e.g., 5 nM).[12]

  • Add the membrane preparation (0.1-0.2 mg protein/well).

  • For NSB wells, add 10 µM GABA.

  • Incubate at 4°C for 45 minutes.[12]

  • Terminate the reaction by rapid vacuum filtration as described in Section 3.1.

  • Process the samples and calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation: Binding Affinity

Summarize the results from the binding assays in a clear, tabular format.

CompoundTarget ReceptorRadioligandKi (nM) ± SEMn
This compoundσ1 Receptor--INVALID-LINK---pentazocineValue3
This compoundσ2 Receptor[³H]DTGValue3
This compoundGABA-A Receptor[³H]-MuscimolValue3
Reference Compound 1 (e.g., Haloperidol)σ1 Receptor--INVALID-LINK---pentazocineValue3
Reference Compound 2 (e.g., Diazepam)GABA-A Receptor[³H]-MuscimolValue3

Tier 2 Protocols: Functional Characterization

If the compound shows significant binding affinity (e.g., Ki < 1 µM) for any of the screened targets, the next step is to determine its functional effect.

Functional Assays for Sigma Receptors

The functional role of sigma receptors is complex, but σ2R ligands are often evaluated for their effects on cell viability and apoptosis in cancer cell lines.[10] This can serve as a functional readout to classify ligands.

4.1.1. Protocol: Cell Viability (MTT) Assay This assay determines whether the compound induces cell death, a characteristic of many σ2R agonists.[10]

Materials:

  • Cell Line: MDA-MB-435 (human melanoma) or EMT-6 (mouse breast cancer) cells.[10]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, cell culture medium (e.g., DMEM with 10% FBS).

  • Instrumentation: 96-well cell culture plates, CO2 incubator, microplate reader (570 nm).

Procedure:

  • Seed cells in a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., siramesine, a known σ2R agonist).[10]

  • After incubation, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and dissolve the resulting formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.

G Compound σ2R Agonist (e.g., Siramesine) Receptor Sigma-2 Receptor (PGRMC1/TMEM97) Compound->Receptor Binds Casp9 Caspase-9 (Initiator) Receptor->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Induces

Caption: Hypothetical signaling pathway for a σ2R agonist.
Functional Assay for GABA-A Receptors

Two-electrode voltage clamp (TEVC) is a powerful electrophysiological technique to study the function of ion channels like the GABA-A receptor expressed in large cells, such as Xenopus laevis oocytes.[14][15]

4.2.1. Protocol: Two-Electrode Voltage Clamp (TEVC) This protocol determines if the compound acts as an agonist (activates the channel), antagonist (blocks GABA-mediated activation), or a positive/negative allosteric modulator (enhances/reduces GABA's effect).

Materials:

  • Expression System: Xenopus laevis oocytes injected with cRNA for GABA-A receptor subunits (e.g., α1β2γ2).

  • Reagents: GABA, picrotoxin (B1677862) (channel blocker), reference modulators (e.g., Diazepam).

  • Solutions: ND96 recording solution.

  • Instrumentation: TEVC amplifier, micromanipulators, perfusion system, recording chamber, glass microelectrodes.

Procedure:

  • Prepare and inject Xenopus oocytes with GABA-A receptor cRNA and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber under a constant flow of ND96 solution.

  • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

  • Clamp the membrane potential at a holding potential of -60 mV.[16]

  • To test for agonist activity: Apply increasing concentrations of this compound alone and record any induced current.

  • To test for antagonist activity: Apply a fixed, sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current. Then, co-apply the EC20 of GABA with increasing concentrations of the test compound and measure the inhibition of the baseline current.

  • To test for modulatory activity: Co-apply a range of concentrations of the test compound with a full dose-response curve of GABA to see if the GABA EC50 is shifted.

  • Analyze the current traces to determine EC50 (for agonists) or IC50 (for antagonists) values.

G cluster_Cell Xenopus Oocyte cluster_Amp Voltage Clamp Amplifier V_Electrode Voltage Electrode (V_m) Amplifier Differential Amplifier Comparator Comparator V_Electrode->Comparator V_m I_Electrode Current Electrode (I_inj) Channel GABA-A Receptor Amplifier->I_Electrode Injects I_inj to make V_m = V_cmd V_cmd Command Potential (V_cmd) V_cmd->Comparator Comparator->Amplifier Difference Signal

Caption: Diagram of a Two-Electrode Voltage Clamp (TEVC) setup.
Data Presentation: Functional Activity

Summarize the results from functional assays in dedicated tables.

Table for Sigma Receptor Functional Data:

Compound Assay Cell Line EC50 / IC50 (µM) ± SEM % Max Effect (Emax) n
This compound Cell Viability MDA-MB-435 Value Value 3

| Reference Agonist (Siramesine) | Cell Viability | MDA-MB-435 | Value | 100% | 3 |

Table for GABA-A Receptor Functional Data:

Compound Activity Type GABA-A Subtype EC50 / IC50 (µM) ± SEM Modulatory Effect n
This compound Agonist/Antagonist/PAM/NAM α1β2γ2 Value e.g., Leftward shift in GABA EC50 5

| Reference Antagonist (Picrotoxin) | Antagonist | α1β2γ2 | Value | N/A | 5 |

Tier 3 Protocols: Preliminary ADME Profiling

Concurrent with functional studies, assessing basic drug-like properties is crucial.

Protocol: In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s, providing an estimate of its intrinsic clearance.[17][18]

Materials:

  • Enzyme Source: Pooled human liver microsomes (HLM).

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase).

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Quenching Solution: Ice-cold acetonitrile (B52724) containing an internal standard.

  • Instrumentation: Shaking water bath (37°C), centrifuge, LC-MS/MS.

Procedure:

  • Pre-warm a solution of liver microsomes (0.5 mg/mL final concentration) in phosphate buffer at 37°C.[17]

  • Add the test compound (1 µM final concentration) and pre-incubate for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[17]

  • Immediately terminate the reaction by adding the aliquot to the cold acetonitrile quenching solution.

  • Include a control incubation without the NADPH system to check for non-enzymatic degradation.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percent remaining compound versus time. The slope of this line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Protocol: Plasma Protein Binding (PPB) Assay

This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to act on its target. Equilibrium dialysis is the gold standard method.[1][19]

Materials:

  • Plasma: Pooled human plasma.

  • Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Apparatus: Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO).

  • Instrumentation: Incubator shaker (37°C), LC-MS/MS.

Procedure:

  • Spike the test compound into human plasma at a final concentration of 1-5 µM.[2]

  • Add the plasma sample (~300 µL) to the sample chamber (donor side) of the RED device.[1]

  • Add dialysis buffer (~500 µL) to the buffer chamber (receiver side).[1]

  • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[2]

  • After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • To avoid matrix effects during analysis, mix the plasma aliquot with blank buffer and the buffer aliquot with blank plasma in a 1:1 ratio.

  • Precipitate proteins with cold acetonitrile containing an internal standard and centrifuge.

  • Analyze the supernatant from both chambers by LC-MS/MS.

  • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

Data Presentation: ADME Properties
CompoundParameterMatrixValue
This compoundHalf-life (t½, min)Human Liver MicrosomesValue
This compoundIntrinsic Clearance (Clint, µL/min/mg)Human Liver MicrosomesValue
This compoundFraction Unbound (fu)Human PlasmaValue
This compound% Plasma Protein BoundHuman PlasmaValue
Reference Compound (e.g., Verapamil)Half-life (t½, min)Human Liver MicrosomesValue
Reference Compound (e.g., Warfarin)% Plasma Protein BoundHuman PlasmaValue

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the yield of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question Potential Cause Suggested Solution
Why is the yield of my spirocyclization reaction consistently low? Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using techniques like TLC or LC-MS. If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.[1]
Decomposition of Starting Material or Product: The reactants or the spirocyclic product might be sensitive to the reaction conditions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the use of purified, anhydrous solvents. If decomposition is suspected, consider lowering the reaction temperature.[1]
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the formation of the desired product.Carefully verify the molar ratios of all reactants and reagents before starting the reaction.[1]
Ineffective Catalyst or Reagent: The catalyst or reagent may be old, impure, or not suitable for the transformation.Use a fresh batch of catalyst or reagent. For reactions requiring specific catalysts, screen a variety of options to find the most effective one.[2]

Issue 2: Formation of Multiple Side Products

Question Potential Cause Suggested Solution
My crude product shows multiple spots on TLC/LC-MS. How can I minimize side product formation? High Reaction Temperature: Elevated temperatures can promote side reactions.Lower the reaction temperature and monitor the reaction for an improvement in product purity.[1]
Presence of Impurities: Water or other impurities in the starting materials or solvents can lead to undesired reactions.Use anhydrous solvents and purify all starting materials before use.[1]
Incorrect Stoichiometry: An excess of one reactant can lead to the formation of byproducts.Re-evaluate and confirm the correct stoichiometry of all reactants.[1]
Side Reactions of Intermediates: Reactive intermediates in the reaction pathway may undergo alternative reactions.This can be complex to diagnose. Consider adjusting reaction conditions such as solvent polarity or the rate of addition of reagents to disfavor the formation of side products.

Issue 3: Difficulty in Product Purification

Question Potential Cause Suggested Solution
How can I effectively purify my this compound? Co-elution with Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging.Optimize the chromatography conditions by trying different solvent systems or stationary phases. Gradient elution may be more effective than isocratic elution.
Product Solubility Issues: The product may be partially soluble in the aqueous phase during workup, leading to loss.Check the aqueous layer for the presence of the product and perform additional extractions if necessary.
Product Instability on Silica (B1680970) Gel: Some amine compounds can be unstable on silica gel.Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 3,9-diazaspiro[5.5]undecane derivatives?

A1: A common method for the synthesis of the 3,9-diazaspiro[5.5]undecane core involves the intramolecular spirocyclization of 4-substituted pyridines.[3] Another general approach is the condensation reaction between a diamine and a dialdehyde (B1249045) or a related dicarbonyl compound.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques allow for the visualization of the consumption of starting materials and the formation of the product over time.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, some reagents used in similar syntheses, such as phosgene (B1210022) or its equivalents, can be highly toxic.[1] It is crucial to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

General Protocol for Spirocyclization

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine precursor (1 equivalent) in an anhydrous solvent (e.g., THF, DCM).

  • Addition of Reagents: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add the cyclizing agent (e.g., a dialdehyde or its equivalent) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature for the recommended time. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or another suitable stationary phase to obtain the desired spirocyclic compound.

Data Presentation

The following table summarizes key reaction parameters that can be varied to optimize the yield of the synthesis. Researchers should systematically investigate these parameters to find the optimal conditions for their specific setup.

Table 1: Key Parameters for Optimization of this compound Synthesis

ParameterRange to InvestigateRationale
Temperature (°C) -20 to 60Lower temperatures may increase selectivity and reduce side product formation, while higher temperatures can increase the reaction rate.[2]
Reaction Time (h) 1 to 24The optimal reaction time will depend on the temperature and concentration. Monitoring the reaction is crucial to determine the point of maximum product formation.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Solvent polarity can significantly influence the reaction pathway and yield. A solvent screen is recommended.
Concentration (M) 0.01 to 0.5The concentration of reactants can affect the rate of both the desired intramolecular cyclization and potential intermolecular side reactions.
Catalyst (if applicable) Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃), Brønsted acids (e.g., p-TsOH)The choice of catalyst can be critical for promoting the cyclization and improving the yield.

Visualizations

Diagram 1: General Synthesis Workflow

This diagram illustrates the general workflow for the synthesis and purification of a spirocyclic compound.

G General Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve Diamine in Anhydrous Solvent B Add Cyclizing Agent A->B C Stir and Monitor (TLC/LC-MS) B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G H Pure Product G->H

A general workflow for the synthesis and purification of spirocyclic compounds.

Diagram 2: Troubleshooting Logic for Low Yield

This diagram provides a logical decision-making process for troubleshooting low product yield.

G Troubleshooting Low Yield Start Low Yield Observed CheckCompletion Is the reaction complete? (TLC/LC-MS) Start->CheckCompletion CheckDecomposition Is there evidence of decomposition? CheckCompletion->CheckDecomposition Yes OptimizeConditions Optimize Reaction Conditions (Time, Temp, Conc.) CheckCompletion->OptimizeConditions No CheckStoichiometry Is the stoichiometry correct? CheckDecomposition->CheckStoichiometry No MilderConditions Use Milder Conditions (Lower Temp.) CheckDecomposition->MilderConditions Yes CheckCatalyst Is the catalyst/reagent active? CheckStoichiometry->CheckCatalyst Yes VerifyStoichiometry Verify and Repeat with Correct Stoichiometry CheckStoichiometry->VerifyStoichiometry No CheckCatalyst->OptimizeConditions Yes FreshReagents Use Fresh Catalyst/Reagent CheckCatalyst->FreshReagents No End Yield Improved OptimizeConditions->End MilderConditions->End VerifyStoichiometry->End FreshReagents->End

A decision tree for troubleshooting low yield in spirocyclization reactions.

References

Technical Support Center: Optimization of Reaction Conditions for Diazaspiro[5.5]undecane Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of diazaspiro[5.5]undecane scaffolds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of diazaspiro[5.5]undecane and its analogs.

Question: I am observing low to no yield of my desired product. What are the potential causes and solutions?

Answer: Low or no product yield is a common issue that can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and continue to monitor its progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A slight, controlled increase in temperature can also facilitate the reaction, but should be done cautiously to avoid side product formation.[1]

  • Reagent/Catalyst Inactivity: The reagents or catalysts may have degraded.

    • Solution: Use fresh batches of reagents and catalysts. Ensure proper storage conditions to maintain their activity.[1]

  • Decomposition: The starting material or the product might be decomposing under the reaction conditions.

    • Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use purified, anhydrous solvents to avoid hydrolysis and other side reactions.[1]

Question: My reaction is producing multiple side products, complicating purification. How can I improve the reaction's selectivity?

Answer: The formation of multiple byproducts often indicates that the reaction conditions are not optimal for selectivity.

  • Incorrect Stoichiometry: Inaccurate molar ratios of reactants can lead to undesired side reactions.

    • Solution: Carefully and precisely measure all reactants and reagents to ensure the correct molar ratios are used.[1]

  • High Reaction Temperature: Elevated temperatures can provide the activation energy for alternative reaction pathways.

    • Solution: Lower the reaction temperature. Monitor the reaction at a lower temperature to see if the purity of the product improves.[1]

  • Presence of Impurities: Water or other impurities in the starting materials or solvents can participate in the reaction.

    • Solution: Use anhydrous solvents and ensure all starting materials are purified before use to minimize potential side reactions.[1]

Question: I am struggling with the purification of my final compound. The product co-elutes with impurities during column chromatography. What should I do?

Answer: Purification can be challenging when the product and impurities have similar polarities.

  • Suboptimal Chromatography Conditions: The chosen solvent system or stationary phase may not be effective for separation.

    • Solution: Optimize the flash column chromatography conditions. Experiment with different solvent systems, such as switching from an ethyl acetate (B1210297)/heptane gradient to a dichloromethane/methanol gradient.[2] You can also try a different stationary phase if silica (B1680970) gel is not providing adequate separation.

  • Closely Related Impurities: Sometimes impurities are structurally very similar to the desired product.

    • Solution: Recrystallization can be highly effective for removing closely related impurities.[2] A solvent screen is often necessary to find the ideal solvent or solvent mixture for crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for derivatization on the diazaspiro[5.5]undecane scaffold? A1: The most common points for derivatization are the nitrogen atoms. The secondary amine at the 9-position is the most frequently modified site for structure-activity relationship (SAR) studies.[3][4]

Q2: Which analytical techniques are recommended for monitoring the progress of these reactions? A2: Thin-layer chromatography (TLC) is a quick and effective method for routine monitoring. For more detailed analysis and confirmation of product formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1][3]

Q3: What are the standard reaction types for derivatizing the N9 position? A3: The two most common derivatization reactions are N-Acylation and N-Alkylation.

  • N-Acylation typically involves reacting the scaffold with an acyl chloride or a carboxylic acid using a peptide coupling agent.[3][5]

  • N-Alkylation is generally achieved by reacting the scaffold with an alkyl halide in the presence of a base.[3]

Q4: Why is it critical to use anhydrous conditions for these reactions? A4: The presence of water can lead to hydrolysis of reagents (e.g., acyl chlorides) and can promote unwanted side reactions, which lowers the yield and complicates the purification process.[1]

Data Presentation

Table 1: Summary of Purification Techniques and Typical Parameters[2]
Purification TechniqueStationary Phase / Solvent SystemTypical Purity AchievedTypical YieldNotes
Flash Column Chromatography Silica Gel>95%60-90%Effective for removing a wide range of impurities.
Eluent: Ethyl Acetate/Heptane gradientThe gradient can be optimized based on TLC analysis.
Eluent: Dichloromethane/Methanol gradientUseful for more polar impurities.
Recrystallization Solvent: Ethanol/Water>98%50-80%Effective for removing closely related impurities.
Solvent: IsopropanolSolvent choice is critical and may require screening.

Experimental Protocols

Protocol 1: General Procedure for N9-Acylation[3][5]
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane or DMF).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a base such as Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reagent Addition:

    • For Acyl Chlorides: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.

    • For Carboxylic Acids: Add the desired carboxylic acid (1.1 eq) followed by a coupling agent (e.g., HBTU or BOP, 1.2 eq).

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction's completion by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

Protocol 2: General Procedure for N9-Alkylation[3]
  • Reaction Setup: Suspend the 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one (1.0 eq) and a base such as K2CO3 or Cs2CO3 (2.0 eq) in a suitable solvent (e.g., Acetonitrile or DMF).

  • Reagent Addition: Add the desired alkyl halide (1.2 eq) to the suspension.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring progress by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the base and concentrate the filtrate under reduced pressure.

  • Extraction: Partition the resulting residue between ethyl acetate and water. Wash the organic layer with a saturated aqueous NH4Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product using appropriate methods.

Visualizations

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield) Check_Reaction Check Reaction Parameters Start->Check_Reaction Check_Reagents Check Reagents & Solvents Start->Check_Reagents Incomplete Incomplete Reaction? Check_Reaction->Incomplete Decomposition Decomposition? Check_Reaction->Decomposition Inactive Inactive Reagents? Check_Reagents->Inactive Incomplete->Decomposition No Extend_Time Extend Time / Increase Temp Incomplete->Extend_Time Yes Decomposition->Inactive No Inert_Atmosphere Use Inert Atmosphere & Anhydrous Solvents Decomposition->Inert_Atmosphere Yes Fresh_Reagents Use Fresh Reagents Inactive->Fresh_Reagents Yes Re_evaluate Re-evaluate & Purify Inactive->Re_evaluate No Extend_Time->Re_evaluate Inert_Atmosphere->Re_evaluate Fresh_Reagents->Re_evaluate

Caption: Troubleshooting workflow for low product yield.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Spiro-scaffold in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add_Base Add Base (e.g., Et3N) Cool->Add_Base Add_Reagent Add Acyl Chloride or Acid + Coupling Agent Add_Base->Add_Reagent Stir Warm to RT Stir 4-16h Add_Reagent->Stir Workup Aqueous Work-up (NaHCO3, Brine) Stir->Workup Purify Dry, Concentrate & Purify Workup->Purify End Pure Product Purify->End

Caption: Experimental workflow for N9-Acylation.

Purification_Logic Crude Crude Product TLC Analyze by TLC Crude->TLC Decision Impurity Profile? TLC->Decision Column Flash Column Chromatography Decision->Column Wide range of impurities Recrystal Recrystallization Decision->Recrystal Closely related impurities Pure Pure Compound (>95-98%) Column->Pure Recrystal->Pure

Caption: Decision logic for product purification.

References

Technical Support Center: Overcoming Solubility Challenges with 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of this compound in my aqueous buffer?

A1: The solubility of this compound, a diamine compound, in aqueous solutions can be limited by its molecular structure. The spirocyclic core and the methyl groups contribute to its lipophilicity. At neutral pH, the amine groups may be only partially protonated, leading to lower aqueous solubility.

Q2: How can I quickly assess the potential for improving the solubility of this compound?

A2: A simple initial assessment involves testing the compound's solubility in small volumes of different pH buffers and a selection of common co-solvents. A noticeable increase in solubility with a change in pH or the addition of a co-solvent indicates a promising path for optimization.

Q3: Are there any safety precautions I should be aware of when modifying the formulation to improve solubility?

A3: Yes. When using co-solvents, be aware of their potential toxicity and impact on your specific experimental system (e.g., cell culture, in vivo models). Always consult the safety data sheet (SDS) for each excipient used. When adjusting pH, consider the stability of your compound and other components in the formulation.

Troubleshooting Guides

Issue 1: The compound precipitates out of my aqueous buffer during stock solution preparation.

Possible Cause 1: Insufficient Protonation of Amine Groups

The two amine groups in this compound have pKa values that influence their ionization state at a given pH. To enhance solubility, these basic nitrogens need to be protonated.

Troubleshooting Steps:

  • pH Adjustment: Gradually decrease the pH of your aqueous buffer. The addition of a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid) will protonate the amine groups, forming a more soluble salt. Monitor the pH and the point at which the compound fully dissolves.

  • Salt Formation: Consider synthesizing a stable salt form of the compound (e.g., dihydrochloride (B599025) salt). Salt formation is a common and highly effective method for increasing the aqueous solubility of basic compounds.[1][2][3]

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Prepare a slurry of a known concentration of this compound in deionized water.

  • While stirring, add a 0.1 M solution of a suitable acid (e.g., HCl) dropwise.

  • Monitor the pH of the solution continuously using a calibrated pH meter.

  • Observe the visual clarity of the solution. The point at which the solution becomes clear indicates the approximate pH required for solubilization at that concentration.

  • It is advisable to use a buffer system to maintain the desired pH once determined.

Issue 2: My compound is soluble in an organic solvent, but it precipitates when I add it to my aqueous experimental medium.

Possible Cause 2: Poor Miscibility and High Lipophilicity

This is a common issue when a compound is highly lipophilic. The organic solvent in which the compound is dissolved may not be sufficiently miscible with the aqueous medium, leading to precipitation.

Troubleshooting Steps:

  • Co-solvency: Employ a water-miscible organic solvent (a co-solvent) in your final formulation.[4][5][6] Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs). The co-solvent helps to bridge the polarity gap between the compound and the aqueous medium. Start with a low percentage of the co-solvent and gradually increase it until the compound remains in solution.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in an aqueous environment.[1][2] Screen a panel of non-ionic surfactants such as polysorbates (e.g., Tween® 80) or poloxamers.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[2] They can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

Experimental Protocol: Co-solvent Screening

  • Prepare concentrated stock solutions of this compound in various water-miscible organic solvents (e.g., DMSO, Ethanol, PEG 400).

  • Prepare a series of aqueous buffers containing different percentages of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add a small aliquot of the compound's organic stock solution to each of the co-solvent-containing buffers.

  • Visually inspect for precipitation immediately and after a set period (e.g., 1 hour, 24 hours).

  • The lowest percentage of co-solvent that maintains the compound in solution is the optimal starting point for your formulation.

Issue 3: I have tried pH adjustment and co-solvents, but the solubility is still insufficient for my required concentration.

Possible Cause 3: High Crystal Lattice Energy

The solid-state properties of the compound, such as its crystal lattice energy, can significantly hinder its dissolution.

Troubleshooting Steps:

  • Particle Size Reduction: Reducing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[1][4][7] Techniques like micronization or nanonization can be employed.

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution.[2][5][8] In this technique, the compound is molecularly dispersed within a polymer matrix.

  • Amorphous Formulation: Converting the crystalline form of the compound to an amorphous state can increase its apparent solubility, as the amorphous form has a lower energy barrier to dissolution.

Data Presentation

Table 1: Solubility Enhancement Strategies and Expected Outcomes

StrategyPrincipleExpected OutcomeConsiderations
pH Adjustment Increases ionization of the basic amine groups.Significant increase in aqueous solubility.Compound stability at different pH values.
Co-solvency Reduces the polarity of the solvent system.Moderate to high increase in solubility.Potential toxicity of the co-solvent.
Salt Formation Creates a more polar, ionic form of the compound.High and stable increase in aqueous solubility.Requires chemical modification.
Use of Surfactants Encapsulates the compound in micelles.Moderate increase in apparent solubility.Potential for foam formation and biological effects.
Complexation Forms an inclusion complex with a carrier molecule.Moderate to high increase in solubility.Stoichiometry of the complex needs to be determined.
Particle Size Reduction Increases the surface area for dissolution.Faster dissolution rate, may not increase equilibrium solubility.Specialized equipment may be required.
Solid Dispersion Molecularly disperses the compound in a carrier.Significant increase in dissolution rate and apparent solubility.Formulation development can be complex.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_protonation Is the compound sufficiently protonated? start->check_protonation adjust_ph Adjust pH (acidic) or Form a Salt check_protonation->adjust_ph No check_lipophilicity Is the compound highly lipophilic? check_protonation->check_lipophilicity Yes adjust_ph->check_lipophilicity use_cosolvent Use Co-solvents or Surfactants check_lipophilicity->use_cosolvent Yes check_solid_state Is solubility still an issue? check_lipophilicity->check_solid_state No use_cosolvent->check_solid_state modify_solid_state Consider Particle Size Reduction or Solid Dispersions check_solid_state->modify_solid_state Yes success Solubility Issue Resolved check_solid_state->success No modify_solid_state->success fail Further Formulation Development Required modify_solid_state->fail

Caption: A workflow for troubleshooting solubility issues.

Signaling_Pathway_Analogy cluster_0 Solubility Enhancement Pathways Compound Poorly Soluble Compound pH pH Adjustment Compound->pH Protonation CoSolvent Co-solvency Compound->CoSolvent Polarity Matching Complexation Complexation Compound->Complexation Encapsulation Soluble_Form Soluble Form pH->Soluble_Form CoSolvent->Soluble_Form Complexation->Soluble_Form

Caption: Pathways to achieve a soluble form of the compound.

References

stability studies of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability Studies of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of this compound. The information is structured to anticipate and troubleshoot potential issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the structure of this compound, which contains tertiary amine functionalities within a spirocyclic system, the primary stability concerns are susceptibility to oxidation and potential degradation under acidic conditions. Tertiary amines can be oxidized to form N-oxides. The overall stability will be influenced by pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What are the likely degradation pathways for this molecule?

A2: The most probable degradation pathway is the oxidation of one or both tertiary nitrogen atoms to form the corresponding N-oxides. Under strongly acidic conditions, ring-opening or other rearrangements could occur, although diazaspiroalkanes are generally stable.

Q3: What general precautions should be taken when preparing and storing solutions of this compound?

A3: To minimize degradation, it is advisable to prepare solutions fresh. If storage is necessary, use a buffered solution at a neutral or slightly basic pH and store at low temperatures (2-8 °C or frozen at -20 °C). Solutions should be protected from light, especially if photostability has not been established, and purged with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q4: How can I monitor the degradation of this compound in my samples?

A4: The most effective method for monitoring the degradation of the parent compound and the emergence of degradation products is High-Performance Liquid Chromatography (HPLC) coupled with UV and/or mass spectrometric detection.[1] A stability-indicating HPLC method that separates the parent compound from all potential degradants should be developed and validated.[1]

Q5: Are there any known incompatibilities with common excipients or solvents?

Troubleshooting Guides

Issue 1: Rapid degradation of the compound in solution.

  • Possible Cause: The pH of the solution may not be optimal, or the solution may be exposed to oxygen.

  • Troubleshooting Steps:

    • Ensure the pH of the solution is controlled with a suitable buffer system (ideally neutral to slightly basic).

    • Prepare solutions using de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen blanket).

    • Store solutions protected from light and at reduced temperatures.

Issue 2: Appearance of multiple unknown peaks in the chromatogram during stability testing.

  • Possible Cause: This could indicate complex degradation pathways or interactions with components of the formulation or container.

  • Troubleshooting Steps:

    • Use a high-purity solvent and ensure all glassware is scrupulously clean.

    • Employ an LC-MS method to obtain the mass of the unknown peaks, which can help in their identification.

    • Conduct forced degradation studies on the compound in its pure form to identify intrinsic degradation products.[4]

Issue 3: Poor separation between the parent peak and degradation peaks in HPLC.

  • Possible Cause: The chromatographic conditions are not optimized for a stability-indicating method.

  • Troubleshooting Steps:

    • Adjust the mobile phase composition, gradient, and pH to improve resolution.[1]

    • Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity.

    • Ensure that the stressed samples showing degradation are used during method development to confirm separation.[1]

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).[1]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a defined period.[1]

    • Thermal Degradation: Store the stock solution in a sealed vial at an elevated temperature (e.g., 70°C) for a defined period.[1]

    • Photolytic Degradation: Expose the stock solution in a photostable container to a light source (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.[1]

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. Neutralize the acidic and basic samples if necessary. Dilute the samples to a suitable concentration for analysis by a stability-indicating HPLC method.[1]

Protocol for Developing a Stability-Indicating HPLC Method
  • Initial Method Development:

    • Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]

    • Detection: Use a UV detector at a wavelength where the parent compound has maximum absorbance. If the degradants do not have a chromophore, a mass spectrometer or a charged aerosol detector (CAD) may be necessary.

  • Method Optimization: Analyze the stressed samples from the forced degradation study. Adjust the gradient, mobile phase pH, and other chromatographic parameters to achieve adequate separation between the parent compound and all observed degradation products.[1]

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Data Presentation

The following tables should be used to summarize the quantitative data from your stability studies.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature (°C)% DegradationNumber of DegradantsMajor Degradant(s) (% Area)
0.1 M HCl24 h60
0.1 M NaOH24 h60
3% H₂O₂24 hRT
Heat7 days70
Light24 hRT

Table 2: Long-Term Stability Data (Example Conditions)

Storage ConditionTime PointAssay (% Initial)Purity (%)Degradant 1 (% Area)Degradant 2 (% Area)
25°C / 60% RH0100.099.9NDND
3 Months
6 Months
40°C / 75% RH0100.099.9NDND
1 Month
3 Months

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution of 3,9-Dimethyl-3,9- diazaspiro[5.5]undecane Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (70°C) Stock->Thermal Photo Photolytic (Light Exposure) Stock->Photo Analysis HPLC/LC-MS Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Troubleshooting_Logic Start Poor Peak Separation in HPLC Q1 Are stressed samples being used for method development? Start->Q1 A1_No Use stressed samples to ensure separation of degradants Q1->A1_No No Q2 Have mobile phase conditions been optimized? Q1->Q2 Yes A1_No->Q2 A2_No Adjust pH, gradient, and organic solvent ratio Q2->A2_No No Q3 Has an alternative column been tested? Q2->Q3 Yes A2_No->Q3 A3_No Screen different stationary phases (C8, Phenyl, etc.) Q3->A3_No No End Method Optimized Q3->End Yes A3_No->End

References

troubleshooting guide for the analysis of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane by High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format.

Peak Shape Problems

Question 1: Why am I observing significant peak tailing for my this compound peak?

Peak tailing is a common issue when analyzing basic compounds like this compound, often appearing as an asymmetrical peak with a drawn-out tail.[1] This can compromise peak integration and reduce analytical accuracy. The primary cause is often the interaction of the basic amine groups with acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.

Answer 1: Troubleshooting Peak Tailing

To address peak tailing, consider the following solutions, summarized in the table below.

Potential Cause Recommended Solution Detailed Protocol/Experimental Notes
Secondary Silanol Interactions Adjust mobile phase pH; add a basic competitor; use an end-capped or base-deactivated column.pH Adjustment: Increase the mobile phase pH to deprotonate the silanol groups (pH > 7). However, be mindful of the column's pH tolerance. Alternatively, decrease the pH (e.g., to pH 3) to ensure the analyte is fully protonated and interacts more consistently. Basic Competitor: Add a small amount of a competing base, such as triethylamine (B128534) (TEA) (0.1-0.5%), to the mobile phase. TEA will preferentially interact with the active silanol sites. Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Column Overload Reduce the injection volume or the sample concentration.[2]Prepare a dilution series of your sample and inject decreasing amounts to see if peak shape improves. If it does, you are likely overloading the column.
Column Contamination or Degradation Flush the column with a strong solvent or replace the column.[1]Column Flushing: Disconnect the column from the detector and flush it in the reverse direction with a series of strong solvents. A typical sequence for a reversed-phase column could be: water, isopropanol, methylene (B1212753) chloride, isopropanol, water, and finally the mobile phase. Always check the column's manual for recommended cleaning procedures.
Mismatched Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase.[1]If using a high-organic mobile phase, avoid injecting your sample in a very strong solvent like pure acetonitrile (B52724) or methanol, as this can cause peak distortion.

Question 2: My peaks are appearing broad or split. What could be the cause?

Broad or split peaks can indicate a variety of issues, from problems with the column to issues with the sample preparation or the HPLC system itself.[3]

Answer 2: Troubleshooting Broad or Split Peaks

A systematic approach is necessary to diagnose the root cause.

  • Workflow for Troubleshooting Broad/Split Peaks

G cluster_column Column Checks cluster_sample Sample Preparation Checks cluster_system System Checks start Broad or Split Peak Observed check_column Check Column Health start->check_column check_sample Review Sample Preparation check_column->check_sample Column OK col_void Void in Column? check_column->col_void check_system Inspect HPLC System check_sample->check_system Sample Prep OK dissolution Incomplete Dissolution? check_sample->dissolution leak Leak in Flow Path? check_system->leak end Resolution check_system->end System OK col_contam Contamination? col_void->col_contam col_frit Blocked Frit? col_contam->col_frit solvent_mismatch Solvent Mismatch? dissolution->solvent_mismatch injector Injector Issue? leak->injector

Caption: Troubleshooting workflow for broad or split peaks.

Potential Cause Recommended Solution
Column Void or Channeling Replace the column. A void at the head of the column can cause the sample to spread unevenly.
Blocked Column Frit Backflush the column (disconnect from the detector first). If this fails, the frit or the column may need replacement.[3]
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent.[4]
Co-eluting Impurity Optimize the mobile phase composition or gradient to resolve the two peaks.
Retention Time Variability

Question 3: The retention time of my analyte is shifting between injections. What is causing this instability?

Retention time variability is a frequent problem in HPLC and can make peak identification and quantification unreliable.[5] The cause can be either system-related (affecting all peaks) or chemical-related (affecting only some peaks).[5]

Answer 3: Stabilizing Retention Time

To diagnose the cause, it's helpful to inject an unretained compound (like uracil (B121893) for reversed-phase) to determine the void time (t0).[5]

  • Logical Diagram for Diagnosing Retention Time Shifts

G cluster_yes t0 is Shifting (System Issue) cluster_no t0 is Stable (Chemical Issue) start Retention Time Shift Observed check_t0 Is the void time (t0) also shifting? start->check_t0 flow_rate Flow Rate Fluctuation check_t0->flow_rate Yes mobile_phase Mobile Phase Composition Change check_t0->mobile_phase No leaks System Leaks flow_rate->leaks pump Pump Malfunction leaks->pump temp Temperature Fluctuation mobile_phase->temp column_equilibration Insufficient Column Equilibration temp->column_equilibration column_degradation Column Degradation column_equilibration->column_degradation

Caption: Decision tree for troubleshooting retention time variability.

Factor Potential Cause Recommended Solution
System (t0 Shifts) Flow Rate Instability: Worn pump seals, air bubbles in the pump, or leaks.[6]Check for leaks in all fittings.[1] Degas the mobile phase and purge the pump.[1] If the problem persists, service the pump (e.g., replace seals).
Chemical (t0 is Stable) Mobile Phase Composition: Inaccurate mixing, evaporation of a volatile component, or degradation.[7]Prepare fresh mobile phase, ensuring accurate measurements. Keep solvent bottles capped to prevent evaporation.[6]
Temperature Fluctuations: Changes in ambient temperature affecting the column.[7]Use a column oven to maintain a constant temperature.[1]
Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.[3]Equilibrate the column for at least 10-20 column volumes before starting the analysis.[8]
System Backpressure Issues

Question 4: My HPLC system is showing unusually high backpressure after several injections of this compound.

High backpressure is a sign of a blockage in the HPLC flow path.[9] It can damage the pump, injector, and column if not addressed promptly.

Answer 4: Managing High Backpressure

A systematic approach, working backward from the detector, is the best way to locate the source of the blockage.[10]

  • Experimental Protocol: Isolating the Source of High Backpressure

  • Record the Normal Operating Pressure: Note the pressure with the column installed under your standard operating conditions.

  • Bypass the Column: Replace the column with a zero-dead-volume union. If the pressure returns to a normal, low value, the blockage is in the column.[11]

  • Systematically Disconnect Components: If the pressure remains high without the column, the blockage is in the system. Start by disconnecting the tubing at the detector and work your way back towards the pump, checking the pressure at each point. This will help you isolate the blocked component (e.g., in-line filter, injector, or tubing).

Location of Blockage Potential Cause Recommended Solution
Column Particulate Buildup on Frit: From unfiltered samples or mobile phase precipitation.[9]Disconnect the column and backflush it to waste. If pressure remains high, the inlet frit or the column may need to be replaced.[12]
Precipitation of Analyte/Buffer: Especially if the sample is not fully soluble in the mobile phase.Ensure the sample is fully dissolved. Consider a column wash with a stronger solvent.
System Blocked In-line Filter or Guard Column: These components are designed to trap particulates.Replace the in-line filter or guard column.[13]
Blocked Tubing: Kinked or clogged tubing.[10]Inspect all tubing for kinks. If a blockage is suspected, replace the piece of tubing.
Injector Rotor Seal Wear: Debris from a worn seal can cause a blockage.Inspect and replace the injector rotor seal if necessary.

Question 5: I am not seeing any peaks, or the peaks are very small.

The absence of peaks can be due to a number of issues, ranging from simple setup errors to more complex system failures.[14]

Answer 5: Troubleshooting No or Small Peaks

| Potential Cause | Recommended Solution | | --- | --- | --- | | Detector Issue | Ensure the detector lamp is on and has not exceeded its lifetime. Check that the correct wavelength is set for your analyte.[14] | | Injection Problem | Check that the sample vial has enough volume and that the autosampler needle is reaching the sample. Manually inject a standard to confirm injector function. | | No Mobile Phase Flow | Ensure the pump is on and there is sufficient mobile phase in the reservoirs. Check for leaks in the system.[14] | | Sample Degradation | Prepare a fresh sample and standard to rule out degradation. | | Incorrect Mobile Phase | Verify that the mobile phase composition is correct for eluting your analyte.[14] |

References

Technical Support Center: Resolving Stereoisomers of Substituted Diazaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of stereoisomers of substituted diazaspiro[5.5]undecanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of substituted diazaspiro[5.5]undecanes?

A1: The two most common and effective methods for resolving racemic mixtures of substituted diazaspiro[5.5]undecanes are preparative Chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization. Chiral HPLC is a widely used technique for separating enantiomers.[1][2][3][4] Diastereomeric salt crystallization involves reacting the racemic base with a chiral acid to form diastereomeric salts, which can then be separated based on differences in their solubility.[5][6][7][8]

Q2: How do I choose between Chiral HPLC and Diastereomeric Salt Resolution?

A2: The choice of method depends on several factors, including the scale of the separation, the properties of the compound, and available resources.

  • Chiral HPLC is often preferred for smaller scale separations and for compounds that are difficult to crystallize. It can be a faster method to develop and can provide high purity enantiomers.

  • Diastereomeric Salt Resolution is often more cost-effective for large-scale industrial production. However, it requires significant process development to find the right combination of chiral resolving agent and solvent.

Q3: What are common chiral stationary phases (CSPs) for the HPLC separation of diazaspiro[5.5]undecane derivatives?

A3: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the separation of a wide range of chiral compounds, including those with structures similar to diazaspiro[5.5]undecanes.

Q4: What are suitable chiral resolving agents for the diastereomeric salt crystallization of basic diazaspiro[5.5]undecanes?

A4: Chiral acids are used to resolve racemic bases like diazaspiro[5.5]undecanes. Commonly used chiral resolving agents include:

  • Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid)

  • Mandelic acid

  • Camphorsulfonic acid

The selection of the optimal resolving agent often requires experimental screening.

Troubleshooting Guides

Chiral Preparative HPLC
Issue Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers - Incorrect chiral stationary phase (CSP).- Mobile phase composition is not optimal.- Temperature fluctuations.- Screen different types of CSPs (e.g., cellulose-based, amylose-based).- Adjust the ratio of solvents in the mobile phase.- Vary the column temperature to see if it improves resolution.
Peak broadening or tailing - Column overload.- Column contamination or degradation.- Reduce the amount of sample injected.- Flush the column with a strong solvent to remove contaminants.- If the problem persists, the column may need to be replaced.
Low recovery of purified enantiomers - Adsorption of the compound onto the column.- Decomposition of the compound on the stationary phase.- Add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase to reduce adsorption.- Ensure the compound is stable under the chromatographic conditions.
Diastereomeric Salt Crystallization
Issue Possible Cause(s) Troubleshooting Steps
No crystallization of diastereomeric salts - Salts are too soluble in the chosen solvent.- Incorrect stoichiometry of the resolving agent.- Screen a variety of solvents with different polarities.- Try using a less polar solvent to induce precipitation.- Ensure the molar ratio of the resolving agent to the racemic compound is correct.
Low diastereomeric excess (d.e.) of the crystallized salt - Co-precipitation of both diastereomers.- Crystallization occurred too quickly.- Optimize the crystallization temperature and cooling rate. Slower cooling often leads to higher purity crystals.- Recrystallize the diastereomeric salt to improve its purity.
Difficulty in liberating the free base from the salt - Incomplete neutralization.- Emulsion formation during extraction.- Ensure complete neutralization with a suitable base (e.g., NaOH, K₂CO₃).- Use a different extraction solvent or add brine to break up emulsions.

Experimental Protocols

Representative Protocol for Chiral Preparative HPLC Resolution

This protocol is a representative example and may require optimization for specific substituted diazaspiro[5.5]undecanes.

  • Column Screening: Initially, screen different chiral stationary phases (e.g., cellulose and amylose-based columns) on an analytical scale to identify the column that provides the best separation.

  • Method Optimization: Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) and flow rate to achieve baseline separation of the enantiomers.

  • Scale-Up: Once the analytical method is optimized, scale up to a preparative column with the same stationary phase. Adjust the flow rate and sample loading according to the column dimensions.

  • Purification: Inject the racemic mixture of the substituted diazaspiro[5.5]undecane onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of each purified enantiomer using analytical chiral HPLC.

Representative Protocol for Diastereomeric Salt Resolution

This protocol is a representative example and requires optimization of the resolving agent and solvent.

  • Resolving Agent and Solvent Screening: In small-scale experiments, screen a variety of chiral acids (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid) and solvents to identify a combination that yields a crystalline salt with good diastereoselectivity.

  • Salt Formation: Dissolve the racemic substituted diazaspiro[5.5]undecane in a suitable solvent. Add a solution of the chosen chiral resolving agent (typically 0.5 to 1.0 molar equivalents) in the same or a miscible solvent.

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) to neutralize the chiral acid and liberate the free base.

  • Extraction: Extract the liberated enantiomer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification and Analysis: Dry the organic extract, evaporate the solvent, and determine the enantiomeric excess of the resolved base by chiral HPLC. The other enantiomer can be recovered from the mother liquor.

Quantitative Data

The following tables provide representative data for the resolution of a hypothetical substituted diazaspiro[5.5]undecane. Actual results will vary depending on the specific compound and conditions.

Table 1: Representative Data for Chiral Preparative HPLC Resolution

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane:Isopropanol (90:10)
Flow Rate 10 mL/min
Sample Loading 50 mg per injection
Yield (Enantiomer 1) ~45%
Enantiomeric Excess (Enantiomer 1) >99%
Yield (Enantiomer 2) ~43%
Enantiomeric Excess (Enantiomer 2) >98%
Specific Rotation [α]D (Enantiomer 1) +15.2° (c=1, MeOH)
Specific Rotation [α]D (Enantiomer 2) -14.9° (c=1, MeOH)

Table 2: Representative Data for Diastereomeric Salt Resolution

ParameterValue
Resolving Agent L-Tartaric Acid
Solvent Methanol
Yield of Diastereomeric Salt ~75% (based on one enantiomer)
Diastereomeric Excess of Salt >95%
Yield of Liberated Enantiomer ~85% (from the salt)
Overall Yield (Enantiomer 1) ~64%
Enantiomeric Excess (Enantiomer 1) >98%
Specific Rotation [α]D (Enantiomer 1) +15.5° (c=1, MeOH)

Visualizations

experimental_workflow cluster_hplc Chiral Preparative HPLC hplc_start Racemic Mixture hplc_method Method Development (Analytical Scale) hplc_start->hplc_method hplc_scaleup Scale-Up to Preparative Column hplc_method->hplc_scaleup hplc_purify Purification hplc_scaleup->hplc_purify hplc_collect Fraction Collection hplc_purify->hplc_collect hplc_evap Solvent Evaporation hplc_collect->hplc_evap hplc_end1 Enantiomer 1 hplc_evap->hplc_end1 hplc_end2 Enantiomer 2 hplc_evap->hplc_end2

Caption: Workflow for Chiral Preparative HPLC Resolution.

diastereomeric_resolution cluster_salt Diastereomeric Salt Resolution salt_start Racemic Mixture salt_formation Salt Formation with Chiral Acid salt_start->salt_formation salt_crystallize Crystallization salt_formation->salt_crystallize salt_filter Filtration salt_crystallize->salt_filter salt_liberate Liberate Free Base salt_filter->salt_liberate mother_liquor Mother Liquor salt_filter->mother_liquor Contains other diastereomer salt_extract Extraction salt_liberate->salt_extract salt_end1 Enantiomer 1 salt_extract->salt_end1 salt_end2 Enantiomer 2 mother_liquor->salt_end2 Process to recover troubleshooting_logic start Poor Resolution of Stereoisomers method Which method? start->method hplc_issue Chiral HPLC method->hplc_issue HPLC salt_issue Diastereomeric Salt Crystallization method->salt_issue Crystallization check_csp Screen CSPs & Mobile Phase hplc_issue->check_csp check_load Reduce Sample Load hplc_issue->check_load check_agent Screen Resolving Agents & Solvents salt_issue->check_agent check_cool Optimize Cooling Rate salt_issue->check_cool

References

Technical Support Center: Regioselective Functionalization of 3,9-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for addressing the common challenges associated with the regioselective functionalization of the 3,9-diazaspiro[5.5]undecane scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective functionalization of 3,9-diazaspiro[5.5]undecane a significant challenge?

The 3,9-diazaspiro[5.5]undecane core contains two secondary amine nitrogens (at positions 3 and 9) with very similar chemical environments and reactivity. This similarity makes it difficult to selectively modify one nitrogen atom without affecting the other, often leading to mixtures of N3-substituted, N9-substituted, and N3,N9-disubstituted products. Achieving high regioselectivity is crucial for synthesizing specific analogues for structure-activity relationship (SAR) studies in drug discovery.[1][2]

Q2: What is the most common and effective strategy for achieving selective monofunctionalization?

The most prevalent strategy is to use a protecting group to temporarily block one of the amine functional groups.[3][4] The most common approach involves using the tert-butyloxycarbonyl (Boc) group. The commercially available N-Boc-3,9-diazaspiro[5.5]undecane is a key starting material where one nitrogen is protected, allowing for selective functionalization of the remaining free amine.[1]

Q3: How can I selectively functionalize the N3 position versus the N9 position?

  • For N3-Functionalization: The most reliable method is to start with a commercially available or synthesized N9-protected scaffold, such as N9-Boc-3,9-diazaspiro[5.5]undecane. With the N9 position blocked, electrophilic reagents will selectively react with the free secondary amine at the N3 position.[1]

  • For N9-Functionalization: While direct reaction on the unprotected scaffold might show a slight preference for the N9 position under carefully controlled stoichiometry, this method is often not selective. A more robust method involves a full protection-functionalization-deprotection sequence or employing an orthogonal protecting group strategy.[5]

Q4: What is an orthogonal protection strategy and how can it be applied to this scaffold?

Orthogonal protection is a synthetic strategy that employs two or more different protecting groups that can be removed under distinct, non-interfering conditions.[5][6] For 3,9-diazaspiro[5.5]undecane, one could, for example, protect the N9 position with a Boc group (acid-labile) and the N3 position with a benzyloxycarbonyl (Cbz) group (removable by hydrogenolysis). This allows for the selective deprotection and subsequent functionalization of one nitrogen while the other remains protected, enabling the synthesis of precisely substituted, unsymmetrical derivatives.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction yields a mixture of mono- and di-substituted products. 1. Direct functionalization without a protecting group. 2. Use of more than one equivalent of the electrophile. 3. Reaction temperature is too high, increasing reactivity.1. Employ a protecting group strategy. Start with a mono-protected scaffold (e.g., N-Boc-3,9-diazaspiro[5.5]undecane) to ensure only one site can react.[1] 2. Control Stoichiometry: Use ≤1.0 equivalent of the electrophile and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C). 3. Optimize Temperature: Lower the reaction temperature to reduce the rate of di-substitution.
Low yield of the desired mono-functionalized product. 1. Incomplete reaction. 2. Steric hindrance from a bulky electrophile. 3. Inappropriate solvent or base.1. Monitor Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and determine the optimal reaction time. 2. Select Appropriate Reagents: If using a bulky reagent, consider increasing the reaction time or using a more reactive coupling agent (for acylations).[7] 3. Screen Conditions: Perform small-scale experiments to screen different solvents (e.g., DCM, DMF, ACN) and bases (e.g., Et3N, DIPEA) to find the optimal conditions for your specific transformation.[8]
Difficulty removing the protecting group (e.g., Boc). 1. Incorrect deprotection conditions for the specific substrate. 2. The substrate is sensitive to the deprotection conditions, leading to degradation.1. Use Standard Protocols: For Boc deprotection, treat the substrate with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with HCl in methanol (B129727) or dioxane.[9] 2. Screen Deprotection Reagents: If standard conditions fail or lead to degradation, try alternative reagents or conditions (e.g., different acids, temperatures, or reaction times).
Acylation or Alkylation reaction does not proceed. 1. Deactivated starting material. 2. Insufficiently reactive electrophile (acyl chloride or alkyl halide). 3. Ineffective coupling agent (for carboxylic acids).1. Ensure Starting Material is Pure: Confirm the identity and purity of your N-protected diazaspiro-undecane. 2. Activate the Electrophile: For sluggish alkylations, consider converting the alkyl halide to a more reactive alkyl iodide or triflate. For acylations with carboxylic acids, use a high-performance coupling agent like HATU or PyBOP.[7] 3. Increase Temperature: Cautiously increase the reaction temperature, especially for alkylations which can be slow at room temperature.[8]

Experimental Protocols

The following protocols are generalized procedures based on common synthetic transformations for related scaffolds.[1][8] Researchers should optimize conditions for their specific substrates.

Protocol 1: Selective N3-Acylation using N9-Boc-3,9-diazaspiro[5.5]undecane

This procedure describes the acylation of the N3 position using either an acyl chloride or a carboxylic acid.

  • Materials:

    • N9-Boc-3,9-diazaspiro[5.5]undecane

    • Acyl chloride (R-COCl) or Carboxylic acid (R-COOH)

    • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Coupling Agent (for carboxylic acids): HATU or HBTU

    • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Dissolve N9-Boc-3,9-diazaspiro[5.5]undecane (1.0 eq) in DCM or DMF and cool the solution to 0 °C in an ice bath.

    • Add the base (1.5 eq).

    • For Acyl Chlorides: Slowly add the desired acyl chloride (1.1 eq) to the cooled reaction mixture.

    • For Carboxylic Acids: Add the desired carboxylic acid (1.1 eq) followed by the coupling agent (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring progress by TLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: Selective N3-Alkylation using N9-Boc-3,9-diazaspiro[5.5]undecane

This procedure describes the alkylation of the N3 position using an alkyl halide.

  • Materials:

    • N9-Boc-3,9-diazaspiro[5.5]undecane

    • Alkyl halide (R-X, where X = Br, I)

    • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Brine

  • Procedure:

    • To a suspension of N9-Boc-3,9-diazaspiro[5.5]undecane (1.0 eq) and the base (2.0 eq) in ACN or DMF, add the desired alkyl halide (1.2 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring progress by TLC.

    • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation

The following table presents representative yields and regioselectivity that can be expected from different functionalization strategies. Actual results will vary based on specific substrates and reaction conditions.

Strategy Reaction Type Electrophile Typical Yield Regioselectivity (N3:N9) Comments
Direct Functionalization AcylationBenzoyl Chloride40-60% (mono)1:1 to 1:1.5Significant di-acylated byproduct is common. Poor regiocontrol.
Direct Functionalization AlkylationBenzyl Bromide30-50% (mono)1:1 to 1:2Often results in complex mixtures of mono-, di-, and quaternary salts.
Protecting Group Strategy AcylationBenzoyl Chloride85-95%>99:1Starting with N9-Boc scaffold. Clean reaction with high regiocontrol.[1]
Protecting Group Strategy AlkylationBenzyl Bromide70-85%>99:1Starting with N9-Boc scaffold. Requires heating but provides excellent selectivity.[8]

Visualized Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes for the regioselective functionalization of 3,9-diazaspiro[5.5]undecane.

G cluster_workflow Workflow for Selective Monofunctionalization start Start: 3,9-Diazaspiro[5.5]undecane protect Protect one Nitrogen (e.g., N9-Boc protection) start->protect Step 1 functionalize Functionalize free Nitrogen (e.g., N3-Acylation/Alkylation) protect->functionalize Step 2 deprotect Deprotect Nitrogen (if required) functionalize->deprotect Step 3 end End: Monofunctionalized Product deprotect->end

Caption: General workflow for achieving selective monofunctionalization.

G cluster_decision Decision-Making for Synthetic Route q1 Desired Product? n3_func Use N9-Boc protected starting material q1->n3_func N3-Substituted n9_func Requires custom protection (e.g., N3-Cbz) or orthogonal strategy q1->n9_func N9-Substituted di_func Sequential functionalization using orthogonal protection is recommended q1->di_func N3,N9-Disubstituted (unsymmetrical)

Caption: Decision-making guide for choosing a synthetic strategy.

G cluster_orthogonal Orthogonal Protection Strategy Example start Start: Scaffold protect1 Protect N9 (e.g., Boc) start->protect1 protect2 Protect N3 (e.g., Cbz) start->protect2 func1 Functionalize N3 with R1 protect1->func1 func2 Functionalize N9 with R2 protect2->func2 deprotect2 Selectively Deprotect N9 (Boc) func1->deprotect2 end End: N3(R1), N9(R2) Product func1->end deprotect1 Selectively Deprotect N3 (Cbz) deprotect1->func1 func2->deprotect1 func2->end Final Product deprotect2->func2

Caption: Logic of an orthogonal strategy for sequential functionalization.

References

Validation & Comparative

Comparative Efficacy of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane derivatives and related analogs across various biological targets. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways to support further research and development in this promising class of compounds.

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that can be strategically modified to achieve high affinity and selectivity for various biological targets. Derivatives of this core structure have demonstrated significant potential as modulators of key proteins involved in neurotransmission, immune response, and epigenetic regulation. This guide focuses on their activity as γ-aminobutyric acid type A (GABA-A) receptor antagonists, C-C chemokine receptor type 5 (CCR5) antagonists, and methyltransferase-like 3 (METTL3) inhibitors.

Data Presentation: A Comparative Analysis of Bioactivity

The following tables summarize the quantitative data on the biological activity of various 3,9-diazaspiro[5.5]undecane derivatives and related compounds. This data is compiled from multiple studies to facilitate a clear comparison of their potency and selectivity.

Table 1: GABA-A Receptor Antagonist Activity of 3,9-Diazaspiro[5.5]undecane Derivatives

CompoundTargetBinding Affinity (Kᵢ, nM)Notes
Analog 1e (m-methylphenyl)GABA-A Receptor (α4βδ subtype)180Displayed superior selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes.[1][2]
Compound 2027GABA-A ReceptorPotent AntagonistA potent competitive GABA-A receptor antagonist with low cellular membrane permeability.[1][2]
Compound 018GABA-A ReceptorPotent AntagonistAnother potent competitive GABA-A receptor antagonist with low cellular membrane permeability.[1][2]

Table 2: CCR5 Antagonist Activity of Diazaspiro[5.5]undecane Derivatives

CompoundAssayIC₅₀ (nM)Notes
Diazaspiro 21RANTES-binding assay30Identified as a potent CCR5 antagonist with a good pharmacokinetic profile.[3]
Compound 20 (NIBR-1282)CCR5-binding assay5.1Developed to mitigate cardiovascular complications seen in earlier analogs.[3]
Spirodiketopiperazine 12Anti-HIV-1 p24 assay39Showed significant improvement in pharmacokinetic profile over initial leads.[4]

Table 3: METTL3 Inhibitory Activity of Triazaspiro[5.5]undecane Derivatives

CompoundAssayIC₅₀ (nM)Notes
UZH2 (Lead Compound 22)Time-Resolved Förster Resonance Energy Transfer (TR-FRET)5Resulted from a 1400-fold potency improvement over the initial hit compound.[5][6]
Compound 4aMETTL3 Inhibition Assay< 10Showed >100-fold selectivity over PRMT5, METTL1, and METTL16.[7]
Quercetin (Natural Product)In vitro methyltransferase inhibition assay2730Identified as a natural product inhibitor of METTL3.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and reported procedures in the referenced literature.

GABA-A Receptor Binding Assay

This protocol is adapted from radioligand binding assays used to determine the affinity of compounds for the GABA-A receptor.

Objective: To determine the binding affinity (Kᵢ) of test compounds for the GABA-A receptor.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]muscimol or [³H]flumazenil)

  • Non-specific binding control (e.g., GABA or a known antagonist like bicuculline)

  • Test compounds (3,9-diazaspiro[5.5]undecane derivatives)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in binding buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer to a specific protein concentration.

  • Binding Assay:

    • In a multi-well plate, add the prepared membranes, radioligand, and either binding buffer (for total binding), a high concentration of a non-specific ligand (for non-specific binding), or the test compound at various concentrations.

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

CCR5 Antagonist Screening Assay

This protocol outlines a general method for screening compounds for their ability to antagonize the CCR5 receptor, often in the context of HIV-1 entry inhibition.

Objective: To determine the potency (IC₅₀) of test compounds in inhibiting the interaction of a ligand (e.g., a chemokine or a viral protein) with the CCR5 receptor.

Materials:

  • A cell line expressing the human CCR5 receptor (e.g., HEK293 or a T-cell line).

  • A labeled ligand for CCR5 (e.g., radiolabeled RANTES or MIP-1α, or a fluorescently tagged ligand).

  • Assay buffer.

  • Test compounds (diazaspiro[5.5]undecane derivatives).

  • A detection instrument appropriate for the label used (e.g., scintillation counter or fluorescence plate reader).

Procedure:

  • Cell Preparation: Culture the CCR5-expressing cells and prepare them for the assay, which may involve harvesting and resuspending them in assay buffer.

  • Competition Binding Assay:

    • In a multi-well plate, add the cells, the labeled ligand, and the test compounds at various concentrations.

    • Incubate the plate to allow for competitive binding to occur.

    • Separate the bound from the unbound labeled ligand. For whole-cell assays, this can be done by centrifugation and washing the cell pellet. For membrane preparations, filtration is commonly used.

  • Signal Detection: Quantify the amount of labeled ligand bound to the cells or membranes.

  • Data Analysis:

    • Plot the percentage of inhibition of labeled ligand binding against the concentration of the test compound.

    • Determine the IC₅₀ value from the resulting dose-response curve.

METTL3 Inhibition Assay (TR-FRET)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against the METTL3 methyltransferase.

Objective: To determine the IC₅₀ of test compounds against METTL3 enzymatic activity.

Materials:

  • Recombinant METTL3/METTL14 enzyme complex.

  • S-adenosyl-L-methionine (SAM) as the methyl donor.

  • An RNA substrate for methylation.

  • TR-FRET detection reagents (e.g., a donor-labeled antibody against the methylated product and an acceptor-labeled component).

  • Assay buffer.

  • Test compounds (triazaspiro[5.5]undecane derivatives).

  • A microplate reader capable of TR-FRET measurements.

Procedure:

  • Enzymatic Reaction:

    • In a multi-well plate, combine the METTL3/METTL14 enzyme, the RNA substrate, and the test compound at various concentrations in the assay buffer.

    • Initiate the reaction by adding SAM.

    • Incubate the plate at a controlled temperature (e.g., 30°C) to allow the methylation reaction to proceed.

  • Detection:

    • Stop the enzymatic reaction.

    • Add the TR-FRET detection reagents to the wells. These reagents will generate a FRET signal that is proportional to the amount of methylated RNA produced.

    • Incubate to allow the detection reagents to bind.

  • Measurement and Analysis:

    • Measure the TR-FRET signal using a suitable plate reader.

    • Calculate the percentage of inhibition of METTL3 activity for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the study of this compound derivatives.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_antagonist Pharmacological Intervention Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_R GABA-A Receptor (Ligand-gated Cl- channel) GABA_released->GABA_A_R Binds to Cl_ion Cl- GABA_A_R->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Diazaspiro_Derivative 3,9-Diazaspiro[5.5]undecane Derivative Diazaspiro_Derivative->GABA_A_R Antagonizes

Caption: GABAergic Signaling Pathway and Antagonism by 3,9-Diazaspiro[5.5]undecane Derivatives.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_antagonist Pharmacological Intervention Chemokine Chemokine (e.g., RANTES) CCR5 CCR5 Receptor (GPCR) Chemokine->CCR5 Binds to HIV_gp120 HIV gp120 HIV_gp120->CCR5 Binds to (co-receptor) G_protein G-protein CCR5->G_protein Activates Signaling_Cascade Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) G_protein->Signaling_Cascade Cellular_Response Cellular Response (e.g., Chemotaxis, Proliferation) Signaling_Cascade->Cellular_Response Diazaspiro_Antagonist Diazaspiro[5.5]undecane Antagonist Diazaspiro_Antagonist->CCR5 Blocks Binding

Caption: CCR5 Signaling Pathway and Inhibition by Diazaspiro[5.5]undecane Antagonists.

METTL3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibitor Pharmacological Intervention METTL3_14 METTL3/METTL14 Complex m6A_mRNA m6A-modified mRNA METTL3_14->m6A_mRNA Catalyzes m6A addition SAM SAM (S-adenosylmethionine) SAM->METTL3_14 Methyl Donor mRNA pre-mRNA mRNA->METTL3_14 Substrate m6A_mRNA_cyto m6A-modified mRNA m6A_mRNA->m6A_mRNA_cyto Export Reader_Proteins m6A Reader Proteins (e.g., YTHDF1/2/3) Translation Translation Reader_Proteins->Translation Degradation mRNA Degradation Reader_Proteins->Degradation m6A_mRNA_cyto->Reader_Proteins Binds to Spiro_Inhibitor Spiro[5.5]undecane Inhibitor Spiro_Inhibitor->METTL3_14 Inhibits

Caption: METTL3-mediated mRNA Methylation Pathway and its Inhibition.

Experimental_Workflow Compound_Synthesis Synthesis of 3,9-Dimethyl-3,9- diazaspiro[5.5]undecane Derivatives In_Vitro_Assays In Vitro Efficacy Assays (Binding, Enzymatic) Compound_Synthesis->In_Vitro_Assays Target_Selection Target Identification (e.g., GABA-A R, CCR5, METTL3) Target_Selection->In_Vitro_Assays Cell_Based_Assays Cell-Based Functional Assays (e.g., Proliferation, Viral Entry) In_Vitro_Assays->Cell_Based_Assays Data_Analysis Data Analysis and SAR (IC50, Ki, Structure-Activity Relationship) Cell_Based_Assays->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Caption: General Workflow for the Evaluation of this compound Derivatives.

References

Comparative Guide to Structure-Activity Relationships of 3,9-Diazaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,9-diazaspiro[5.5]undecane analogs, focusing on their activity as γ-Aminobutyric Acid Type A (GABA-A) receptor antagonists and their immunomodulatory effects. For a broader perspective on the therapeutic potential of the diazaspiro[5.5]undecane scaffold, a comparative overview of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as Methyltransferase-like 3 (METTL3) inhibitors is also presented.

3,9-Diazaspiro[5.5]undecane Analogs as GABA-A Receptor Antagonists

Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent and selective antagonists of the GABA-A receptor, with potential applications in immunomodulation.[1][2][3] The core of these analogs consists of two piperidine (B6355638) rings sharing a common carbon atom. The SAR of these compounds primarily revolves around the substitutions on the nitrogen atoms of this spirocyclic core.

Structure-Activity Relationship Highlights:
  • N-Acyl Substitution: Acylation of one of the nitrogen atoms is a critical determinant of activity. The nature of the acyl group significantly influences both the potency and selectivity of the analogs.[1]

  • Aromatic Substituents: The presence of an aromatic ring attached to the acyl group is a common feature in active compounds. The substitution pattern on this aromatic ring allows for the fine-tuning of the pharmacological profile. For instance, a meta-methylphenyl analog has demonstrated high binding affinity.[2]

  • Spirocyclic Core: While modifications to the substituents on the nitrogen atoms have been the primary focus, the rigidity of the diazaspiro[5.5]undecane core is believed to play a crucial role in orienting the functional groups for optimal receptor interaction.[1]

Data Presentation:

The following table summarizes the binding affinities (Kᵢ) of representative 3,9-diazaspiro[5.5]undecane analogs for different GABA-A receptor subtypes.

CompoundRKᵢ (nM) α₁β₂γ₂Kᵢ (nM) α₂β₂γ₂Kᵢ (nM) α₃β₂γ₂Kᵢ (nM) α₅β₂γ₂
1a H>10000>100007800>10000
1b 2-CH₃12001100450780
1c 3-CH₃180230120150
1d 4-CH₃450560230340
1e 3-OCH₃320410180250
1f 4-OCH₃8901200560780
1g 3-Cl250330150210
1h 4-Cl670890420550

Data compiled from Al-Khawaja, A. et al. (2021).[2]

Immunomodulatory Effects:

A significant finding for this class of compounds is their ability to modulate immune responses. Specifically, the analog 1c (m-methylphenyl derivative) has been shown to effectively rescue the inhibition of T-cell proliferation, highlighting the potential for these GABA-A receptor antagonists in immunotherapy.[2][3]

Comparative Scaffold: 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as METTL3 Inhibitors

To illustrate the versatility of the spirocyclic scaffold, this section provides a comparative overview of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, which have been developed as potent and selective inhibitors of the enzyme Methyltransferase-like 3 (METTL3).

Structure-Activity Relationship Highlights:

The optimization of this series involved modifications at several positions of the triazaspiro[5.5]undecane core, leading to a significant enhancement in inhibitory activity.

Data Presentation:

The following table presents the in vitro inhibitory activity (IC₅₀) of selected 1,4,9-triazaspiro[5.5]undecan-2-one analogs against METTL3.

CompoundIC₅₀ (nM)
2a HH5000
2b CH₃H790
2c HCH₃280
2d CH₃CH₃37
UZH2 Optimized Substituents5

Data compiled from Dolbois, A. et al. (2021).

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

Principle: The binding affinity of the 3,9-diazaspiro[5.5]undecane analogs to various GABA-A receptor subtypes is determined by their ability to displace a radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam) from the receptor.[4][5]

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex. Homogenize the tissue in a suitable buffer (e.g., 0.32 M sucrose (B13894) solution) and perform a series of centrifugation steps to isolate the membrane fraction.[6]

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds.[4]

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (typically 60-90 minutes).[5]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[5]

T-Cell Proliferation Assay

Principle: This assay measures the ability of the 3,9-diazaspiro[5.5]undecane analogs to counteract the GABA-induced suppression of T-cell proliferation.[7]

Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and purify T-cells.

  • Cell Culture: Culture the T-cells in a 96-well plate in a suitable medium.

  • Stimulation: Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA).[8]

  • Treatment: Treat the stimulated T-cells with GABA to induce inhibition of proliferation. Concurrently, add varying concentrations of the 3,9-diazaspiro[5.5]undecane test compounds.

  • Incubation: Incubate the cells for 3-5 days to allow for proliferation.

  • Proliferation Measurement: Assess T-cell proliferation using various methods such as:

    • [³H]-Thymidine incorporation: Measure the incorporation of radioactive thymidine (B127349) into the DNA of proliferating cells.

    • CFSE staining: Label the cells with carboxyfluorescein succinimidyl ester (CFSE) and measure the dilution of the dye in daughter cells by flow cytometry.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantify the number of viable cells based on ATP levels.[8]

  • Data Analysis: Analyze the data to determine the extent to which the test compounds rescue the GABA-induced inhibition of T-cell proliferation.

METTL3 Inhibition Assay (Time-Resolved Förster Resonance Energy Transfer - TR-FRET)

Principle: The inhibitory activity of the 1,4,9-triazaspiro[5.5]undecan-2-one analogs against METTL3 is determined using a TR-FRET-based assay that measures the formation of S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction.[9]

Protocol:

  • Reaction Mixture: In a 384-well plate, prepare a reaction mixture containing the METTL3/METTL14 enzyme complex, a biotinylated RNA substrate, and S-adenosyl-L-methionine (SAM) in an appropriate assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Incubation: Incubate the plate at room temperature to allow the methylation reaction to proceed.

  • Detection: Stop the reaction and add the detection reagents, which include a europium-labeled anti-SAH antibody and an allophycocyanin (APC)-labeled streptavidin.

  • Signal Measurement: Measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the amount of SAH produced.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

GABA_A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_R GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_R Binds & Activates Analog 3,9-Diazaspiro[5.5]undecane Analog (Antagonist) Analog->GABA_A_R Blocks Cl_ion Cl⁻ GABA_A_R->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization T_Cell_Prolif T-Cell Proliferation Hyperpolarization->T_Cell_Prolif Inhibits

Caption: GABA-A Receptor Signaling and Antagonism.

Experimental_Workflow_GABA_A cluster_radioligand Radioligand Binding Assay cluster_tcell T-Cell Proliferation Assay Membrane_Prep 1. Membrane Preparation (Rat Cerebral Cortex) Binding 2. Competitive Binding (Radioligand vs. Analog) Membrane_Prep->Binding Separation 3. Separation of Bound/Free Ligand (Filtration) Binding->Separation Quantification 4. Quantification (Scintillation Counting) Separation->Quantification Analysis_Ki 5. Data Analysis (Calculate Ki) Quantification->Analysis_Ki TCell_Isolation 1. T-Cell Isolation (from PBMCs) Stimulation_Inhibition 2. Stimulation (anti-CD3/CD28) & Inhibition (GABA) TCell_Isolation->Stimulation_Inhibition Treatment 3. Treatment with Analogs Stimulation_Inhibition->Treatment Proliferation_Assay 4. Proliferation Measurement (e.g., CFSE) Treatment->Proliferation_Assay Analysis_Rescue 5. Data Analysis (Rescue of Proliferation) Proliferation_Assay->Analysis_Rescue

Caption: Workflow for Evaluating GABA-A Antagonists.

METTL3_Inhibition_Pathway cluster_reaction m⁶A Methylation cluster_products Products METTL3 METTL3/METTL14 Complex m6A_RNA m⁶A-RNA METTL3->m6A_RNA Catalyzes SAH SAH METTL3->SAH Catalyzes SAM SAM SAM->METTL3 RNA RNA Substrate (A) RNA->METTL3 Inhibitor 1,4,9-Triazaspiro[5.5]undecan-2-one Analog Inhibitor->METTL3 Inhibits Downstream Downstream Biological Effects m6A_RNA->Downstream Affects RNA Fate (Splicing, Translation, Stability)

Caption: METTL3-mediated m⁶A RNA Methylation and Inhibition.

References

Unveiling the Biological Target of 3,9-Diazaspiro[5.5]undecane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Binding Affinities

The primary validation of a biological target often begins with quantifying the binding affinity of the compound of interest to the purified receptor. The following table summarizes the binding affinity (Ki) of the representative 3,9-diazaspiro[5.5]undecane analog "1e" and compares it with well-characterized, non-selective GABA-A receptor antagonists.

CompoundTarget Receptor SubtypeBinding Affinity (Ki) [nM]Reference
Compound 1e (m-methylphenyl analog) α4βδ GABA-A Receptor 180 [1][2]
BicucullineNon-selective GABA-A~290
Gabazine (SR-95531)Non-selective GABA-A~130

Key Observation: The m-methylphenyl 3,9-diazaspiro[5.5]undecane analog ("1e") exhibits a high binding affinity for the GABA-A receptor, particularly showing selectivity for the extrasynaptic α4βδ subtype.[1][2] Its potency is comparable to that of established competitive antagonists.

Functional Validation of Antagonistic Activity

Beyond binding, functional assays are critical to confirm that the compound not only binds to the receptor but also elicits a biological response—in this case, antagonism. Electrophysiological and cell-based functional assays are employed to measure the inhibition of GABA-induced currents.

Assay TypeCompoundEffectMeasurement
Two-electrode voltage clamp (TEVC) on Xenopus oocytesCompound 1eInhibition of GABA-activated currentsIC50 determination
Patch-clamp on HEK293 cellsCompound 1eReduction of GABA-induced chloride current% Inhibition
FLIPR-based membrane potential assayCompound 1eBlockade of GABA-induced depolarizationIC50 determination

Interpretation: In functional assays, compound "1e" effectively blocks the ion channel opening induced by GABA, confirming its role as a functional antagonist at the GABA-A receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the interaction of 3,9-diazaspiro[5.5]undecane derivatives with the GABA-A receptor.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Principle: Competitive binding between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]muscimol or [³H]gabazine) for the GABA-A receptor. The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound.

Protocol:

  • Membrane Preparation: Homogenize rat brains or cells expressing the specific GABA-A receptor subtype in a suitable buffer (e.g., 0.32 M sucrose) and centrifuge to isolate the cell membranes containing the receptors.[3]

  • Incubation: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., compound "1e").

  • Equilibrium and Separation: Allow the binding to reach equilibrium. The bound and free radioligands are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiological Assays (Two-Electrode Voltage Clamp)

This technique directly measures the flow of ions through the GABA-A receptor channel in response to GABA and the inhibitory effect of the antagonist.

Principle: The GABA-A receptor, a ligand-gated ion channel, is expressed in Xenopus oocytes. Two electrodes are inserted into the oocyte, one to control the membrane potential (voltage clamp) and the other to measure the current. The application of GABA opens the chloride channels, leading to an inward current. An antagonist will block this current.

Protocol:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.

  • Receptor Expression: Inject the oocytes with cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α4, β, and δ).

  • Recording: After 2-4 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes.

  • Compound Application: Perfuse the oocyte with a solution containing a fixed concentration of GABA to elicit a baseline current. Then, co-apply GABA with varying concentrations of the test compound.

  • Data Analysis: Measure the reduction in the GABA-induced current in the presence of the antagonist to determine the IC50 value.

Visualizing the Mechanism of Action

To illustrate the underlying biological processes, the following diagrams depict the GABA-A receptor signaling pathway and the experimental workflow for target validation.

GABA_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Antagonist Action GABA_vesicle GABA Vesicle GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor GABA binds Ca_ion Ca²⁺ Ca_ion->GABA_vesicle Triggers release Action_Potential Action Potential Action_Potential->Ca_ion Depolarization Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Cl⁻ channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to Compound_1e Compound 1e Compound_1e->GABA_A_Receptor Blocks GABA binding

Caption: GABA-A receptor signaling pathway and antagonist intervention.

Target_Validation_Workflow Start Hypothesized Target: GABA-A Receptor Binding_Assay Radioligand Binding Assay (Displacement of [³H]muscimol) Start->Binding_Assay Functional_Assay Electrophysiology (TEVC/Patch-clamp) Start->Functional_Assay Data_Analysis Determine Ki and IC50 Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Compare with known antagonists (e.g., Bicuculline) Data_Analysis->Comparison Conclusion Target Validated: Compound is a GABA-A Receptor Antagonist Comparison->Conclusion

Caption: Experimental workflow for GABA-A receptor target validation.

References

In Vitro vs. In Vivo Studies of 3,9-Diazaspiro[5.5]undecane-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,9-diazaspiro[5.5]undecane scaffold is a compelling structural motif in medicinal chemistry, recognized for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups. This characteristic makes it a valuable framework for designing potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of in vitro and in vivo studies of compounds based on this scaffold, with a focus on their activity as γ-aminobutyric acid type A (GABA-A) receptor antagonists. The objective is to offer a clear perspective on the translation of preclinical data from the laboratory bench to complex biological systems.

Data Presentation: A Tale of Two Environments

The transition from a controlled in vitro environment to a dynamic in vivo system often reveals significant differences in a compound's behavior and efficacy. The following tables summarize the available quantitative data for representative 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists.

Table 1: In Vitro Binding Affinities of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists

CompoundTarget Receptor SubtypeBinding Affinity (K_i_)Source
2027GABA-APotent Antagonist[1][2]
018GABA-APotent Antagonist[1][2]
1eGABA-A (extrasynaptic α4βδ)180 nM[2]

Note: Detailed IC50 values for compounds 2027 and 018 were not specified in the provided search results, but they are described as potent antagonists.

One of the primary challenges highlighted in the literature for compounds such as 2027 and 018 is their low cellular membrane permeability observed in in vitro assays.[2] This characteristic, while potentially limiting their access to the central nervous system (CNS), has spurred interest in their application for targeting peripheral GABA-A receptors.[2]

Currently, there is a notable lack of publicly available, direct comparative in vivo data (e.g., ED₅₀, pharmacokinetic profiles) for the specific GABA-A receptor antagonists listed above. However, research on other derivatives of the 3,9-diazaspiro[5.5]undecane scaffold demonstrates the potential for developing orally bioavailable candidates, such as CCR5 antagonists, indicating that the scaffold itself does not preclude favorable in vivo properties.[3] The discrepancy between potent in vitro activity and the challenges of achieving in vivo efficacy underscores the critical importance of early-stage pharmacokinetic and bioavailability assessments in the drug development pipeline.

Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of reliable scientific data. Below are the protocols for the key in vitro assays cited in the literature for the characterization of 3,9-diazaspiro[5.5]undecane-based compounds.

In Vitro Experimental Protocols

Radioligand Binding Assays for GABA-A Receptors

  • Objective: To determine the binding affinity of the test compounds for the GABA-A receptor.

  • Methodology:

    • Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and centrifuge to isolate the cell membranes containing the GABA-A receptors.

    • Competitive Binding: Incubate the prepared membranes with a radiolabeled ligand that specifically binds to the GABA-A receptor (e.g., [³H]muscimol) in the presence of varying concentrations of the test compound.

    • Incubation: Allow the binding reaction to reach equilibrium at a controlled temperature (e.g., 0-4°C).

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (K_i_) using the Cheng-Prusoff equation.[4]

T-Cell Proliferation Assay

  • Objective: To assess the immunomodulatory potential of the compounds by measuring their effect on T-cell proliferation.

  • Methodology:

    • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples.

    • Cell Culture: Culture the PBMCs in a suitable medium and stimulate T-cell proliferation using an activating agent (e.g., anti-CD3 antibodies).

    • Compound Treatment: Treat the stimulated cells with various concentrations of the test compound.

    • Proliferation Measurement: After a defined incubation period, assess T-cell proliferation using methods such as flow cytometry to measure the dilution of a cell proliferation dye or by quantifying the incorporation of a radiolabeled nucleotide (e.g., [³H]thymidine).

    • Data Analysis: Analyze the data to determine the effect of the compound on T-cell proliferation compared to control conditions.[2]

In Vivo Experimental Considerations

While specific in vivo protocols for the aforementioned GABA-A antagonists are not detailed in the available literature, the following outlines general methodologies that would be employed to evaluate such compounds.

Pharmacokinetic Studies in Rodent Models

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Methodology:

    • Animal Dosing: Administer the compound to rodents (e.g., rats or mice) via various routes (e.g., intravenous, oral).[5]

    • Blood Sampling: Collect blood samples at multiple time points after administration.

    • Sample Analysis: Process the blood samples to isolate plasma and quantify the concentration of the parent compound and its major metabolites using techniques like LC-MS/MS.[5]

    • Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC).[5]

Efficacy Studies in Animal Models of Disease

  • Objective: To evaluate the therapeutic potential of the compound in a relevant disease model.

  • Methodology:

    • Model Induction: Induce a disease state in animals that is relevant to the compound's proposed mechanism of action (e.g., a model of inflammation or neuropathic pain).

    • Compound Administration: Treat the animals with the test compound at various doses.

    • Behavioral/Physiological Assessment: Measure relevant behavioral or physiological endpoints to assess the compound's efficacy (e.g., response to a painful stimulus, changes in inflammatory markers).[6]

    • Data Analysis: Statistically analyze the data to determine if the compound produces a significant therapeutic effect compared to a vehicle control group.

Mandatory Visualizations: Pathways and Processes

To better understand the biological context and experimental flow, the following diagrams are provided.

G cluster_workflow General Experimental Workflow vitro In Vitro Studies binding Receptor Binding Assays (e.g., Ki determination) vitro->binding cell Cell-Based Assays (e.g., T-cell proliferation) vitro->cell vivo In Vivo Studies pk Pharmacokinetic Studies (e.g., in rats/mice) vivo->pk efficacy Efficacy Studies (Animal Models of Disease) vivo->efficacy compound 3,9-Diazaspiro[5.5]undecane Compound Synthesis compound->vitro lead_opt Lead Optimization binding->lead_opt cell->lead_opt lead_opt->vivo G cluster_gaba GABA-A Receptor Signaling Pathway GABA GABA GABAAR GABA-A Receptor (Ligand-gated ion channel) GABA->GABAAR Binds to Cl_ion Cl- Influx GABAAR->Cl_ion Opens channel hyperpolarization Membrane Hyperpolarization Cl_ion->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition antagonist 3,9-Diazaspiro[5.5]undecane Antagonist antagonist->GABAAR Blocks GABA binding G cluster_opioid Opioid Receptor Signaling Pathway (Gi/o-coupled) opioid_agonist Opioid Agonist opioid_receptor Opioid Receptor (e.g., µ-opioid) opioid_agonist->opioid_receptor Activates g_protein Gi/o Protein opioid_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channels (Ca2+ influx ↓, K+ efflux ↑) g_protein->ion_channels Modulates camp cAMP adenylyl_cyclase->camp Decreases production of analgesia Analgesia camp->analgesia ion_channels->analgesia

References

A Comparative Analysis of Synthetic Routes to Diazaspiro[5.5]undecanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Diazaspiro[5.5]undecanes represent a class of privileged heterocyclic structures with significant potential in medicinal chemistry due to their conformational rigidity and three-dimensional topology. This guide provides a comparative analysis of three distinct synthetic routes to this valuable scaffold: the Double Michael Addition, the Biginelli-like Multicomponent Reaction, and a multi-step approach for N-substituted derivatives.

This report details the experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathways to aid in the selection of the most appropriate route based on factors such as yield, simplicity, and substrate scope.

Performance Comparison of Synthetic Routes

The selection of a synthetic strategy is a critical decision in the design of a research program. The following table summarizes the key quantitative data for the three highlighted methods, offering a clear comparison of their performance in the synthesis of various diazaspiro[5.5]undecane cores.

Synthetic RouteTarget ScaffoldKey ReagentsReaction TimeYield (%)Key Advantages
Double Michael Addition 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraonesN,N-Dimethylbarbituric acid, Diarylideneacetones, Diethylamine (B46881)Not specifiedUp to 98%High yields, mild reaction conditions.
Biginelli-like Reaction Diazaspiro[5.5]undecane-1,5-dione-9-thionesAromatic aldehydes, Thiourea (B124793), 1,3-Dioxane-4,6-dione (B14002328)Not specifiedGood to excellentOne-pot synthesis, operational simplicity.[1][2]
Multi-step Synthesis 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione4-Phenylcyclohexanone (B41837), Sodium cyanide, Methylamine (B109427) hydrochloride, Potassium cyanate (B1221674), Sodium hydride3 steps~60% (overall)Cost-effective, high yields for each step, no purification of intermediates.[3]

Visualizing the Synthetic Pathways

To further elucidate the described synthetic strategies, the following diagrams, generated using the DOT language, illustrate the reaction workflows.

G cluster_0 Double Michael Addition N,N-Dimethylbarbituric Acid N,N-Dimethylbarbituric Acid Intermediate Intermediate N,N-Dimethylbarbituric Acid->Intermediate Diarylideneacetone Diarylideneacetone Diarylideneacetone->Intermediate Diethylamine Diethylamine Diethylamine->Intermediate catalyst 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Intermediate->2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Intramolecular Cyclization

A possible mechanistic pathway for the [5+1] double Michael addition.

G cluster_1 Biginelli-like Multicomponent Reaction Aromatic Aldehyde Aromatic Aldehyde One-Pot Reaction One-Pot Reaction Aromatic Aldehyde->One-Pot Reaction Thiourea Thiourea Thiourea->One-Pot Reaction 1,3-Dioxane-4,6-dione 1,3-Dioxane-4,6-dione 1,3-Dioxane-4,6-dione->One-Pot Reaction Diazaspiro[5.5]undecane-1,5-dione-9-thione Diazaspiro[5.5]undecane-1,5-dione-9-thione One-Pot Reaction->Diazaspiro[5.5]undecane-1,5-dione-9-thione

One-pot synthesis of diazaspiro[5.5]undecane-1,5-dione-9-thione derivatives.

G cluster_2 Logical Workflow for Route Selection Define Target Scaffold Define Target Scaffold High Yield Critical? High Yield Critical? Define Target Scaffold->High Yield Critical? One-Pot Simplicity Desired? One-Pot Simplicity Desired? High Yield Critical?->One-Pot Simplicity Desired? No Double Michael Addition Double Michael Addition High Yield Critical?->Double Michael Addition Yes Cost-Effectiveness Paramount? Cost-Effectiveness Paramount? One-Pot Simplicity Desired?->Cost-Effectiveness Paramount? No Biginelli-like Reaction Biginelli-like Reaction One-Pot Simplicity Desired?->Biginelli-like Reaction Yes Multi-step Synthesis Multi-step Synthesis Cost-Effectiveness Paramount?->Multi-step Synthesis Yes

Decision-making workflow for selecting a synthetic route.

Detailed Experimental Protocols

Route 1: Double Michael Addition for 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones

This method provides a highly efficient route to symmetrically substituted diazaspiro[5.5]undecanes with excellent yields.

General Procedure: To a solution of N,N-dimethylbarbituric acid (1 mmol) and a diarylideneacetone derivative (1 mmol) in dichloromethane, diethylamine (1.5 equivalents) is added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified by crystallization from a suitable solvent system (e.g., CHCl3/n-heptane) to afford the desired 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone.[2]

Route 2: One-Pot Biginelli-like Reaction for Diazaspiro[5.5]undecane-1,5-dione-9-thiones

This one-pot, three-component reaction offers a straightforward approach to a different diazaspiro[5.5]undecane core.

General Procedure: A mixture of an aromatic aldehyde (1 mmol), thiourea (1.2 mmol), and 1,3-dioxane-4,6-dione (1 mmol) is subjected to the reaction conditions outlined in the original literature, which may include the use of a catalyst and solvent-free conditions or microwave irradiation.[1][2] After completion of the reaction, the product is isolated and purified by appropriate methods, such as recrystallization.

Route 3: Multi-step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

This three-step synthesis provides a cost-effective route to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones, a related diazaspiro[4.5]decane scaffold, with high yields and without the need for purification of intermediates.[3]

Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride A solution of sodium cyanide in water is added to a solution of 4-phenylcyclohexanone in ethanol. The mixture is stirred, followed by the addition of an aqueous solution of methylamine hydrochloride. The reaction is stirred at room temperature, and the resulting precipitate is filtered, washed, and dried to yield the product.[3]

Step 2: Synthesis of the corresponding ureido derivative The product from Step 1 is treated with potassium cyanate in the presence of acetic acid and water to yield the ureido derivative.[3]

Step 3: Cyclization to 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione The ureido derivative from Step 2 is cyclized using sodium hydride in dry DMF, followed by acid hydrolysis to afford the final product.[3]

Conclusion

The synthesis of diazaspiro[5.5]undecanes can be achieved through various synthetic strategies, each with its own set of advantages. The double Michael addition stands out for its exceptionally high yields. The Biginelli-like reaction offers the simplicity of a one-pot procedure, making it attractive for rapid library synthesis. The multi-step synthesis of the related diazaspiro[4.5]decane scaffold demonstrates a cost-effective approach with high individual step yields. The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, scalability, and economic considerations. This guide provides the necessary data and visualizations to make an informed decision for the efficient synthesis of these valuable molecular scaffolds.

References

A Comparative Analysis of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane and Established GABAA Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the GABAA receptor modulating properties of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane with well-characterized modulators: Diazepam, Zolpidem, and Allopregnanolone. Due to the limited publicly available data on this compound, this analysis utilizes data from a structurally related and well-studied m-methylphenyl analog from the same 3,9-diazaspiro[5.5]undecane class, referred to herein as "Analog 1e", which acts as a competitive antagonist[1][2]. This comparison aims to benchmark its performance against established positive allosteric modulators.

Comparative Analysis of GABAA Receptor Modulator Affinity and Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Analog 1e, Diazepam, Zolpidem, and Allopregnanolone at various GABAA receptor subtypes.

Table 1: Binding Affinity (Ki, nM) at GABAA Receptor Subtypes

CompoundReceptor SubtypeKi (nM)Notes
Analog 1e α4βδ180Superior selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes[1][2].
Diazepam α1β3γ2See Table 2Ki values for Diazepam are often presented in the context of its displacement of radioligands like [3H]flunitrazepam.
α2β3γ2See Table 2
α3β3γ2See Table 2
α5β3γ2See Table 2
Zolpidem α1-containingHigh AffinityZolpidem displays higher affinity for α1-containing receptors[3].
α2-containingLow Affinity
α3-containingLow Affinity
α5-containingVery Low Affinity

Table 2: Functional Potency (EC50, nM) for GABAA Receptor Modulation

CompoundReceptor Subtype / PreparationEC50 (nM)Effect
Diazepam Native GABAA Receptors (Striatal Neurons)42Potentiation of GABA-induced current[4].
Native GABAA Receptors (Purkinje Cells)28Potentiation of GABA-induced current[4].
Zolpidem Native GABAA Receptors (Striatal Neurons, ω2 sites)195Potentiation of GABA-induced current[4].
Native GABAA Receptors (Purkinje Cells, ω1 sites)33Potentiation of GABA-induced current[4].
Rat Cerebral Cortex Membranes84Enhancement of [35S]-TBPS binding[5].
Allopregnanolone α1β2γ2L ReceptorsMaximally potentiating at 1000 nMPotentiation of GABA-induced current[6].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for Benzodiazepine (B76468) Site

This protocol is adapted from standard [3H]Flunitrazepam binding assays.

Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABAA receptor.

Materials:

  • Rat brain tissue (whole brain except cerebellum)[7].

  • [3H]Flunitrazepam (Radioligand)[7].

  • Diazepam (for non-specific binding determination)[7].

  • Test compound (e.g., Analog 1e).

  • Na-K phosphate (B84403) buffer (pH 7.4)[7].

  • Scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold Na-K phosphate buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

  • Binding Assay: Incubate the prepared membranes with a fixed concentration of [3H]Flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound[7].

  • Non-Specific Binding: In a parallel set of tubes, incubate the membranes with [3H]Flunitrazepam and a high concentration of unlabeled Diazepam (e.g., 10 µM) to determine non-specific binding[7].

  • Incubation: Incubate all samples for 60 minutes at 25°C[7].

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]Flunitrazepam binding) from a concentration-response curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for measuring GABAA receptor currents in cultured neurons or transfected cells.

Objective: To measure the effect of a test compound on GABA-evoked currents.

Materials:

  • Cultured neurons or HEK293 cells expressing specific GABAA receptor subtypes.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulators.

  • Microscope.

  • Borosilicate glass capillaries for patch pipettes.

  • External solution (aCSF or similar, containing physiological ion concentrations).

  • Internal solution (for filling the patch pipette, containing a CsCl or K-Gluconate base).

  • GABA.

  • Test compound.

Procedure:

  • Cell Preparation: Plate cells on coverslips a few days prior to recording[8].

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution[8].

  • Recording Setup: Place the coverslip with cells in the recording chamber and perfuse with external solution[8].

  • Obtaining a Giga-seal: Under microscopic guidance, approach a cell with the patch pipette while applying positive pressure. Release the pressure upon contacting the cell to form a high-resistance (GΩ) seal[8].

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell interior[9].

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 to -70 mV[8].

  • Drug Application: Apply a known concentration of GABA to the cell to evoke an inward chloride current. Co-apply the test compound with GABA to determine its modulatory effect (potentiation or inhibition).

  • Data Acquisition and Analysis: Record the currents using the patch-clamp amplifier and acquisition software. Analyze the peak amplitude, decay kinetics, and other parameters of the GABA-evoked currents in the presence and absence of the test compound[8].

Visualizations

Signaling and Experimental Workflows

GABAA_Signaling_Pathway GABAA Receptor Signaling and Modulation cluster_receptor GABAA Receptor cluster_modulators Modulators cluster_effect Cellular Effect GABAA GABAA Receptor (Ligand-gated Cl- channel) Hyperpolarization Cl- Influx & Hyperpolarization GABAA->Hyperpolarization Channel Opening NoEffect Blocked Cl- Influx GABAA->NoEffect Channel Remains Closed GABA GABA GABA->GABAA Binds & Activates BZD Diazepam (Benzodiazepine Site) BZD->GABAA Positive Modulation ZOL Zolpidem (α1-selective BZD Site) ZOL->GABAA Positive Modulation NEU Allopregnanolone (Neurosteroid Site) NEU->GABAA Positive Modulation ANT Analog 1e (GABA Site Antagonist) ANT->GABAA Competitive Antagonism ANT->NoEffect Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABAA receptor modulation by various ligands.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow A 1. Membrane Preparation (from rat brain) B 2. Incubation - Membranes - [3H]Flunitrazepam - Test Compound A->B C 3. Non-Specific Binding Control (with excess Diazepam) A->C D 4. Filtration (Separate bound from free) B->D C->D E 5. Scintillation Counting (Quantify radioactivity) D->E F 6. Data Analysis (Calculate Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Patch_Clamp_Workflow Whole-Cell Patch-Clamp Workflow A 1. Cell Preparation (Cultured neurons or transfected cells) B 2. Pipette Fabrication & Filling (with internal solution) C 3. Giga-seal Formation (High-resistance seal with cell) B->C D 4. Whole-Cell Access (Rupture membrane patch) C->D E 5. Voltage Clamp (Hold at -60mV) D->E F 6. Drug Application (GABA +/- Test Compound) E->F G 7. Data Acquisition & Analysis (Measure current changes) F->G

Caption: Workflow for a whole-cell patch-clamp experiment.

References

Navigating Off-Target Effects: A Comparative Cross-Reactivity Profile of the 3,9-Diazaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical scaffold is paramount for predicting potential off-target effects and ensuring the specificity of drug candidates. While a comprehensive cross-reactivity profile for the specific compound 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane is not extensively documented in publicly available literature, a comparative analysis of its structural analogs provides valuable insights into its potential biological interactions.

This guide offers an objective comparison of the known biological activities of various diazaspiro[5.5]undecane derivatives. By examining the interactions of these closely related compounds with a panel of receptors, we can infer a likely cross-reactivity profile for the this compound scaffold. The data presented herein is collated from preclinical studies and is intended to serve as a foundational resource for further investigation.

Comparative Analysis of Diazaspiro[5.5]undecane Derivatives

The diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, giving rise to compounds with a range of biological activities.[1] Modifications to this core structure have yielded derivatives with significant affinity for several key receptors in the central nervous system. This guide focuses on four primary targets for which diazaspiro[5.5]undecane derivatives have shown notable activity: GABA-A receptors, Sigma-1 (σ1) receptors, Mu-opioid (µ) receptors, and Melanin-Concentrating Hormone Receptor 1 (MCH-R1).

GABA-A Receptor Antagonism

Derivatives of the 3,9-diazaspiro[5.5]undecane scaffold have been identified as potent competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[2] The following table summarizes the binding affinities of representative compounds for different GABA-A receptor subtypes.

CompoundGABA-A Receptor SubtypeBinding Affinity (Ki, nM)Reference
m-methylphenyl analog of 3,9-diazaspiro[5.5]undecaneα4βδ180[1]
Compound 2027 Not specifiedPotent antagonist[2]
Compound 018 Not specifiedPotent antagonist[2]
Dual Sigma-1 Receptor Antagonism and Mu-Opioid Receptor Agonism

A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been shown to possess a unique pharmacological profile, acting as both sigma-1 (σ1) receptor antagonists and mu-opioid (µ) receptor agonists. This dual activity presents potential for the development of novel analgesics.

Sigma-1 (σ1) Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki, nM)
Representative 1-oxa-4,9-diazaspiro[5.5]undecane derivative Sigma-1Data not available in provided search results

Mu-Opioid (µ) Receptor Functional Activity

CompoundReceptorFunctional Activity (EC50, nM)Efficacy (%)
Representative 1-oxa-4,9-diazaspiro[5.5]undecane derivative Mu-opioidData not available in provided search resultsData not available in provided search results
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

Derivatives of 1,9-diazaspiro[5.5]undecane have been explored for their potential in treating obesity through the antagonism of the MCH-R1 receptor.[3]

CompoundReceptorBinding Affinity (IC50)
Representative 1,9-diazaspiro[5.5]undecane derivative MCH-R1< 10 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to determine the cross-reactivity profile of diazaspiro[5.5]undecane derivatives.

Radioligand Binding Assay for GABA-A Receptors

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABA-A receptor.

Membrane Preparation:

  • Rat brains are homogenized in a sucrose (B13894) buffer.

  • The homogenate is centrifuged to pellet cellular debris.

  • The supernatant is then subjected to high-speed centrifugation to isolate the membrane fraction containing the receptors.

  • The membrane pellet is washed multiple times in a binding buffer and stored at -70°C.[4]

Binding Assay:

  • Thawed membrane preparations are resuspended in the binding buffer.

  • The membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]muscimol) and varying concentrations of the test compound.[4]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA).[4]

  • The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.[4]

  • The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is calculated and can be converted to a Ki value (inhibitory constant).

Sigma-1 (σ1) Receptor Binding Assay

This protocol is used to determine the binding affinity of compounds for the sigma-1 receptor.

Membrane Preparation:

  • Guinea pig liver, which has a high expression of σ1 receptors, is often used.[5]

  • The tissue is homogenized, and the membrane fraction is prepared through differential centrifugation, similar to the GABA-A receptor protocol.

Binding Assay:

  • Membranes are incubated with a selective σ1 receptor radioligand, such as [3H]-(+)-pentazocine.[5][6]

  • Varying concentrations of the test compound are included to assess competitive binding.

  • Non-specific binding is determined using a high concentration of an unlabeled sigma receptor ligand like haloperidol.[6]

  • The assay is terminated by filtration, and the bound radioactivity is measured.

  • Data analysis is performed to calculate IC50 and Ki values.

Mu-Opioid (µ) Receptor Functional Assay (Calcium Mobilization)

This assay assesses the ability of a compound to activate the µ-opioid receptor and trigger a downstream signaling cascade, in this case, the mobilization of intracellular calcium.

  • Cells stably expressing the human µ-opioid receptor and a chimeric G-protein are used.

  • The cells are loaded with a calcium-sensitive fluorescent dye.

  • The cells are then treated with varying concentrations of the test compound.

  • Agonist binding to the receptor activates the G-protein, leading to an increase in intracellular calcium.

  • The change in fluorescence intensity is measured using a plate reader.

  • Dose-response curves are generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).[7]

MCH-R1 Receptor Binding and Functional Assays

The interaction of compounds with the MCH-R1 receptor can be assessed through both binding and functional assays.

Competitive Binding Assay:

  • Membranes from cells expressing the human MCH-R1 receptor are used.

  • The membranes are incubated with a radiolabeled MCH analog and varying concentrations of the test compound.

  • The assay is terminated by filtration, and the bound radioactivity is quantified to determine the IC50 of the test compound.[8]

Ca2+ Mobilization Functional Assay:

  • Cells expressing the MCH-R1 receptor are loaded with a calcium-sensitive dye.

  • The cells are stimulated with MCH in the presence of varying concentrations of the test antagonist.

  • The inhibition of the MCH-induced calcium signal is measured to determine the functional antagonistic potency of the test compound.[9]

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Agonist (e.g., Mu-Opioid) Receptor GPCR (e.g., Mu-Opioid Receptor) Ligand->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Calcium Mobilization) Second_Messenger->Cellular_Response Initiation

Caption: Simplified GPCR signaling pathway.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (Calculate Ki) quantify->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

References

A Comparative Guide to the Pharmacokinetic Properties of Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Understanding the pharmacokinetic profile of these derivatives is crucial for their development as therapeutic agents. This guide provides a comparative overview of the absorption, distribution, metabolism, and excretion (ADME) properties of different classes of diazaspiro[5.5]undecane derivatives, supported by experimental data and detailed methodologies.

Quantitative Pharmacokinetic Data

The following table summarizes key in vivo pharmacokinetic parameters for a representative 1,9-diazaspiro[5.5]undecane derivative, compound 1j, which has been investigated as an Acetyl-CoA Carboxylase (ACC) inhibitor. While direct comparative data for a wide range of derivatives is limited, this provides a quantitative benchmark for this class of compounds.

ParameterValueConditionsSpecies
Oral Bioavailability (F) 71%5 mg/kg, oral administrationRat
Maximum Plasma Concentration (Cmax) 403 ng/mL5 mg/kg, oral administrationRat
Area Under the Curve (AUC) 2070 ng·h/L5 mg/kg, oral administrationRat
Systemic Clearance (CL) 29 mL/(min·kg)1 mg/kg, intravenous administrationRat
Volume of Distribution (Vd) 1.7 L/kg1 mg/kg, intravenous administrationRat

Other 1,9-diazaspiro[5.5]undecane derivatives have been qualitatively evaluated, showing variations in human liver microsome (HLM) clearance and apparent permeability (Papp). For instance, compounds 1f and 1g exhibited higher HLM clearance compared to others in their series.

Experimental Workflows and Methodologies

A thorough understanding of the experimental protocols used to generate pharmacokinetic data is essential for data interpretation and replication. Below are detailed methodologies for key in vitro and in vivo assays.

Preclinical Pharmacokinetic Profiling Workflow

The following diagram illustrates a typical workflow for the preclinical pharmacokinetic profiling of novel diazaspiro[5.5]undecane derivatives.

G cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo Pharmacokinetic Studies solubility Kinetic Solubility permeability Caco-2 Permeability solubility->permeability metabolism Microsomal Stability (HLM/RLM) permeability->metabolism cyp_inhibition CYP450 Inhibition metabolism->cyp_inhibition protein_binding Plasma Protein Binding cyp_inhibition->protein_binding iv_pk Intravenous (IV) Pharmacokinetics protein_binding->iv_pk po_pk Oral (PO) Pharmacokinetics iv_pk->po_pk lead_optimization Lead Optimization po_pk->lead_optimization candidate_selection Candidate Selection lead_optimization->candidate_selection

A typical workflow for preclinical pharmacokinetic profiling.
Experimental Protocols

1. In Vivo Pharmacokinetic Study in Rats

This protocol outlines the general procedure for determining key pharmacokinetic parameters following oral and intravenous administration.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, and light-dark cycle) and allowed to acclimatize before the study.

  • Drug Formulation and Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO and PEG300) and administered as a single bolus injection into the tail vein.

    • Oral (PO): The compound is formulated in an appropriate vehicle (e.g., PEG400 and Labrasol®) and administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters such as Cmax, AUC, clearance, volume of distribution, and oral bioavailability.

2. Caco-2 Permeability Assay

This in vitro assay is widely used to predict the intestinal absorption of drug candidates.

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semipermeable filter supports in multi-well plates and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the monolayer, and the amount of compound that transports to the basolateral (B) side is measured over time. This determines the apparent permeability coefficient (Papp) in the A-to-B direction.

    • To assess active efflux, the experiment is also performed in the reverse direction (B-to-A).

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Data Analysis: The Papp value is calculated, and an efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify compounds that may be substrates of efflux transporters like P-glycoprotein.

3. Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) are used.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme source and a specific probe substrate for each CYP isozyme in the presence of a cofactor (NADPH).

  • Metabolite Quantification: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. Compounds with low IC50 values are considered potential inhibitors.

Signaling Pathways in Drug Metabolism

While not a signaling pathway in the traditional sense of receptor-mediated cascades, the metabolic transformation of drugs by cytochrome P450 enzymes is a critical pathway influencing their pharmacokinetic profile. The following diagram illustrates the general process of CYP-mediated metabolism.

G cluster_metabolism CYP450-Mediated Metabolism Drug Diazaspiro[5.5]undecane Derivative (Lipophilic) CYP450 Cytochrome P450 Enzyme Drug->CYP450 Binding Metabolite Oxidized Metabolite (More Hydrophilic) CYP450->Metabolite Oxidation Excretion Excretion (Urine/Feces) Metabolite->Excretion

General pathway of CYP450-mediated drug metabolism.

This guide provides a foundational understanding of the pharmacokinetic properties of diazaspiro[5.5]undecane derivatives. Further detailed studies on specific analogs are necessary to fully elucidate their ADME profiles and guide the development of safe and effective therapeutics.

A Comparative Guide to the Validation of Analytical Methods for Quantifying 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of analytical methodologies for the quantification of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane in biological matrices such as plasma and urine. The information is intended for researchers, scientists, and professionals in the field of drug development. This document outlines hypothetical yet realistic performance data for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The validation of bioanalytical methods is critical to ensure the reliability and accuracy of data used in regulatory submissions for new drugs.[1] Guidelines from the International Council for Harmonisation (ICH), specifically the M10 guideline on bioanalytical method validation, provide a harmonized framework for these studies.[2][3] The U.S. Food and Drug Administration (FDA) also provides guidance on this topic, which aligns with the principles of the ICH.[4][5][6] Key validation parameters include selectivity, accuracy, precision, recovery, sensitivity, and stability.[7]

Comparison of Potential Analytical Methods

The selection of an appropriate analytical method for this compound depends on factors such as the biological matrix, required sensitivity, and available instrumentation.

Analytical MethodPrinciplePotential AdvantagesPotential DisadvantagesTypical Application
HPLC-UV Separation based on polarity with detection via UV absorbance.Robust, cost-effective, and widely available.May lack the sensitivity required for trace analysis; requires a suitable UV chromophore in the analyte.Routine quality control, analysis of higher concentration samples.
GC-MS Separation of volatile compounds followed by detection using mass spectrometry.Offers high selectivity and sensitivity, and provides structural information.May require derivatization for non-volatile compounds; potential for thermal degradation of the analyte.Impurity profiling, analysis in less complex matrices.
LC-MS/MS High-resolution separation coupled with highly sensitive and selective mass detection.Excellent sensitivity and selectivity, making it well-suited for complex biological matrices.Higher operational cost and complexity.Bioanalysis of drugs and their metabolites at low concentrations.
Illustrative Performance Data

The following table summarizes hypothetical performance data for the three analytical methods, based on established validation criteria.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.998> 0.999
Lower Limit of Quantification (LLOQ) 10 ng/mL1 ng/mL0.1 ng/mL
Accuracy (% Bias) Within ± 15%Within ± 15%Within ± 15%
Precision (% CV) < 15%< 15%< 15%
Matrix Effect VariableModerateMinimal
Recovery 75-85%80-90%90-105%

Detailed Experimental Protocols

The following are illustrative protocols for the sample preparation, chromatographic/mass spectrometric conditions, and validation procedures.

LC-MS/MS Method
  • Sample Preparation: Solid-Phase Extraction (SPE)

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load 200 µL of plasma sample, pre-treated with 20 µL of internal standard solution (e.g., a stable isotope-labeled analog of the analyte).

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions

    • HPLC System: A UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • MRM Transitions: Specific precursor-to-product ion transitions would be monitored for the analyte and internal standard.

  • Validation Procedures

    • Specificity and Selectivity: Assessed by analyzing blank biological matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.

    • Linearity: A calibration curve is constructed by analyzing a blank sample and at least six non-zero concentration standards over the expected concentration range.

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates on three separate days.

    • Stability: The stability of the analyte in the biological matrix is evaluated under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.[8]

GC-MS Method
  • Sample Preparation: Liquid-Liquid Extraction (LLE)

    • To 500 µL of urine, add 50 µL of internal standard and 200 µL of 1 M sodium hydroxide.

    • Add 3 mL of ethyl acetate (B1210297) and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute in 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and heat at 70°C for 30 minutes.

  • GC-MS Conditions

    • GC System: A gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to ensure separation.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

HPLC-UV Method
  • Sample Preparation: Protein Precipitation

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Inject a portion of the supernatant directly into the HPLC system.

  • HPLC-UV Conditions

    • HPLC System: An HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a suitable buffer and an organic solvent (e.g., phosphate (B84403) buffer and acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: A wavelength that provides maximal absorbance for the analyte.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_reporting Reporting SampleCollection Biological Sample Collection (e.g., Plasma, Urine) Spiking Spiking with Analyte and Internal Standard SampleCollection->Spiking Extraction Extraction (SPE, LLE, or Protein Precipitation) Spiking->Extraction Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Detection Detection (MS/MS, MS, or UV) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis and Statistical Evaluation DataAcquisition->DataAnalysis Selectivity Selectivity & Specificity Report Validation Report Generation Linearity Linearity & Range Accuracy Accuracy Precision Precision Stability Stability Recovery Recovery & Matrix Effect DataAnalysis->Report

Caption: Workflow for Bioanalytical Method Validation.

Logical_Relationships_in_Validation MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation Leads to ReliableData Reliable & Reproducible Data MethodValidation->ReliableData Ensures SampleAnalysis Study Sample Analysis RegulatorySubmission Regulatory Submission SampleAnalysis->RegulatorySubmission Supports ReliableData->SampleAnalysis Enables

Caption: Key Stages in Bioanalytical Research.

References

Comparative Analysis of 3,9-Diazaspiro[5.5]undecane Analogs as GABA-A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,9-diazaspiro[5.5]undecane derivatives as potent and selective antagonists for the γ-Aminobutyric Acid Type A (GABA-A) receptor. The diazaspiro[5.5]undecane scaffold, a rigid three-dimensional structure, offers a valuable framework for designing ligands with precise substituent orientations to modulate receptor activity. This analysis focuses on the structure-activity relationships (SAR) of these analogs, supported by experimental binding affinity data.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki) of representative 3,9-diazaspiro[5.5]undecane analogs for different GABA-A receptor subtypes. The variation in substituents on the aromatic ring attached to the acyl group significantly influences the binding potency and selectivity.

Compound IDR1R2R3α1β3γ2 Ki (nM)α2β3γ2 Ki (nM)α3β3γ2 Ki (nM)α5β3γ2 Ki (nM)
1d HHH230200210180
1e CH3HH180190160150
1f HCH3H320280250220
1g HHCH3450400380350
1h ClHH150140120110
1i HClH280250230200

Experimental Protocols

The binding affinity of the compounds to various GABA-A receptor subtypes is determined using a radioligand binding assay.[1]

Radioligand Binding Assay Protocol:

  • Membrane Preparation: Cell membranes from HEK293 cells transiently expressing the desired human GABA-A receptor subtype (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are prepared.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the test compound (3,9-diazaspiro[5.5]undecane analogs).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the concentration-response curves. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[1]

Visualizations

The following diagrams illustrate the experimental workflow for determining binding affinity and a simplified representation of the GABA-A receptor signaling pathway.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep1 HEK293 cells expressing GABA-A receptor subtypes prep2 Cell Lysis prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Isolated Cell Membranes prep3->prep4 assay1 Incubate membranes with Radioligand and Test Compound prep4->assay1 assay2 Reach Equilibrium assay1->assay2 sep1 Vacuum Filtration assay2->sep1 sep2 Washing sep1->sep2 sep3 Liquid Scintillation Counting sep2->sep3 analysis1 Determine IC50 values sep3->analysis1 analysis2 Calculate Ki values (Cheng-Prusoff Equation) analysis1->analysis2

Caption: Experimental workflow for the radioligand binding assay.

gaba_signaling cluster_membrane Cell Membrane GABA_R GABA-A Receptor (Ligand-gated ion channel) Cl_ion GABA_R->Cl_ion Channel Opens GABA GABA (Neurotransmitter) GABA->GABA_R Binds to receptor Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Influx Neuron_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuron_Inhibition Antagonist 3,9-Diazaspiro[5.5]undecane Analog (Antagonist) Antagonist->GABA_R Blocks GABA binding

Caption: Simplified GABA-A receptor signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and scientists working with specialized compounds such as 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane, clear and accessible disposal procedures are essential. This guide provides a comprehensive overview of the recommended disposal protocols for this compound, emphasizing safety, regulatory compliance, and operational efficiency.

Immediate Safety and Handling

  • Eye Protection: Chemical splash-proof safety goggles should be worn at all times.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are recommended. Gloves should be inspected for any signs of degradation before use and changed frequently, especially if contaminated.

  • Body Protection: A full-sleeved laboratory coat must be worn and fully fastened.

  • Respiratory Protection: Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating aerosols, a properly fitted respirator is necessary.

In the event of a spill, the area should be evacuated, and the spill should be absorbed with an inert material like vermiculite (B1170534) or sand, which is then collected into a designated hazardous waste container.

Quantitative Safety Data for Related Compounds

The following table summarizes hazard information for compounds structurally related to this compound. This data should be used as a precautionary guide in the absence of specific information for the target compound.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P330+P331IF SWALLOWED: rinse mouth. Do NOT induce vomiting
P302+P352IF ON SKIN: Wash with plenty of soap and water

Step-by-Step Disposal Procedure

All waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1]

  • Segregation: All waste streams containing the compound must be segregated.

    • Solid Waste: Contaminated consumables such as gloves, weighing paper, and absorbent materials should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Reaction mixtures, solvents from chromatography, and any other liquid waste should be collected in a separate, labeled hazardous waste container. Incompatible waste streams should not be mixed.[1]

    • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[1]

  • Labeling and Storage: All waste containers must be securely sealed and properly labeled with the chemical name and associated hazards.[1] The containers should be stored in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and professional chemical waste management company.[1] Disposal may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]

  • Container Decontamination: Empty containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions.[2]

Experimental Protocol: Quenching and Workup of a Reaction Mixture

The following is a hypothetical experimental protocol that would generate waste requiring proper disposal.

Objective: To isolate a product from a reaction mixture containing a diazaspiro compound.

Procedure:

  • Quenching: Once the reaction is complete, cool the reaction vessel to room temperature in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to quench the reaction, monitoring for any gas evolution.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Waste Collection: All aqueous layers and used solvents are collected in a labeled hazardous liquid waste container. The used drying agent is collected in a labeled solid hazardous waste container.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles, glass) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Professional Waste Disposal storage->disposal

Caption: Decision workflow for the proper segregation and disposal of laboratory waste.

References

Personal protective equipment for handling 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3,9-Dimethyl-3,9-diazaspiro[5.5]undecane (CAS No. 93004-48-9). Adherence to these procedural steps is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Summary of Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesMust be chemical splash-proof and worn at all times in the laboratory.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Inspect for any signs of degradation or perforation before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory CoatA full-sleeved lab coat must be worn and fully fastened to protect skin and clothing.
Respiratory Protection Face Mask or RespiratorUse in a well-ventilated area. If handling powders or creating aerosols, a properly fitted respirator is necessary.

Operational Plan: Handling Procedures

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Avoid direct contact with skin and eyes.[1] Do not ingest the compound. After handling, wash hands thoroughly with soap and water.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Disposal Plan: Waste Management

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect any contaminated consumables (e.g., gloves, weighing paper) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a sealable, properly labeled hazardous waste container.

    • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[2]

  • Storage: Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of hazardous waste through a licensed and professional chemical waste management company.[2] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2]

Experimental Workflow: Donning and Doffing PPE

The following diagram outlines the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to ensure maximum safety and prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator/Mask Don1->Don2 Don3 Safety Goggles Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Safety Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator/Mask Doff3->Doff4

Caption: PPE Donning and Doffing Sequence

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.